molecular formula C19H20ClN3O6S B565196 Rivaroxaban diol CAS No. 1160170-00-2

Rivaroxaban diol

Numéro de catalogue: B565196
Numéro CAS: 1160170-00-2
Poids moléculaire: 453.9 g/mol
Clé InChI: ZZABLIJBKARJCB-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Rivaroxaban diol, also known as this compound, is a useful research compound. Its molecular formula is C19H20ClN3O6S and its molecular weight is 453.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABLIJBKARJCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676133
Record name 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160170-00-2
Record name Rivaroxaban diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVAROXABAN DIOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Structure of the Rivaroxaban Diol Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Rivaroxaban undergoes extensive metabolism, with approximately two-thirds of the administered dose being subject to metabolic degradation.[2] The primary metabolic pathways involve the oxidative degradation of the morpholinone moiety, mediated by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2), and CYP-independent hydrolysis of amide bonds.[2][3]

One of the key metabolic transformations is the hydroxylation of the morpholinone ring, leading to the formation of various hydroxylated metabolites. While the term "rivaroxaban diol metabolite" is used commercially for a reference standard (CAS 1160170-00-2), the primary scientific literature identifies these initial oxidative products by specific nomenclature, such as M-2.[3] Further oxidation of these hydroxylated intermediates can lead to ring-opened products, such as metabolite M-1, which is a major metabolite found in hepatocytes.[3] This technical guide provides a consolidated overview of the methodologies and workflows employed in the structure elucidation of these critical hydroxylated metabolites of rivaroxaban, with a focus on the initial dihydroxylated species.

Metabolic Pathway of Rivaroxaban

The metabolic cascade of rivaroxaban primarily targets the morpholinone ring. The initial step involves hydroxylation, which can occur at different positions on this ring, leading to mono-hydroxylated and subsequently di-hydroxylated species. These diol metabolites are then susceptible to further oxidative cleavage, resulting in ring-opened structures.

Rivaroxaban_Metabolism Figure 1: Metabolic Pathway of Rivaroxaban to Hydroxylated Metabolites rivaroxaban Rivaroxaban mono_hydroxy Mono-hydroxylated Metabolites (e.g., M-2) rivaroxaban->mono_hydroxy CYP3A4/5, CYP2J2 diol Diol Metabolites mono_hydroxy->diol Oxidation ring_opened Ring-Opened Metabolites (e.g., M-1) diol->ring_opened Oxidative Cleavage

Caption: Figure 1: Metabolic Pathway of Rivaroxaban to Hydroxylated Metabolites.

Experimental Workflow for Structure Elucidation

The process of identifying and characterizing the this compound metabolite involves a multi-step workflow, beginning with in vitro metabolism studies and culminating in detailed spectroscopic analysis.

Structure_Elucidation_Workflow Figure 2: Experimental Workflow for Metabolite Structure Elucidation cluster_incubation In Vitro Metabolism cluster_separation Separation and Detection cluster_analysis Structural Analysis cluster_confirmation Confirmation incubation Incubation of [14C]Rivaroxaban with Liver Microsomes/Hepatocytes hplc HPLC Separation incubation->hplc radioactivity Radioactivity Detection hplc->radioactivity lc_ms LC-MS/MS Analysis (Fragmentation Pattern) radioactivity->lc_ms nmr NMR Spectroscopy (1H, 13C, 2D) lc_ms->nmr synthesis Synthesis of Reference Standard nmr->synthesis comparison Comparative Analysis synthesis->comparison

Caption: Figure 2: Experimental Workflow for Metabolite Structure Elucidation.

Experimental Protocols

In Vitro Incubation
  • Objective: To generate metabolites of rivaroxaban using liver microsomal or hepatocyte preparations.

  • Procedure:

    • Radiolabeled [14C]Rivaroxaban is incubated with liver microsomes or cryopreserved hepatocytes from human, rat, or dog origin.

    • The incubation mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4) and necessary cofactors, such as an NADPH-regenerating system (for microsomes).

    • Incubations are typically carried out at 37°C for a specified period (e.g., 60 minutes).

    • The reaction is terminated by the addition of an organic solvent, such as acetonitrile, which also serves to precipitate proteins.

    • Following centrifugation, the supernatant containing the parent drug and its metabolites is collected for analysis.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate rivaroxaban from its metabolites.

  • Typical System:

    • Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5 µm C18, 250 x 4.6 mm).[4]

    • Mobile Phase: A gradient elution is commonly used, with a mixture of an aqueous phase (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5]

    • Flow Rate: Approximately 0.4-1.0 mL/min.[4][5]

    • Detection:

      • UV detection at a wavelength of approximately 250 nm.

      • For radiolabeled studies, an in-line radioactivity detector is used.

Mass Spectrometry (MS)
  • Objective: To determine the mass of the metabolites and their fragmentation patterns for structural elucidation.

  • Typical System:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[5]

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is used.

    • MS/MS Analysis: Collision-induced dissociation (CID) is performed to generate fragment ions. The fragmentation pattern of the metabolite is compared with that of the parent drug to identify the site of metabolic modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information, including the precise location of hydroxyl groups.

  • Procedure:

    • The metabolite of interest is isolated and purified, often using preparative HPLC.

    • A sufficient quantity of the purified metabolite (typically in the microgram to milligram range) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • A suite of NMR experiments is conducted, including:

      • 1H NMR: To identify proton signals and their multiplicities.

      • 13C NMR: To identify carbon signals.

      • 2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, which is essential for assigning the structure.

    • The chemical shifts and coupling constants of the metabolite are compared with those of the parent rivaroxaban to pinpoint the structural changes.

Quantitative Data

CompoundMolecular Formula[M+H]+ (m/z)Key Diagnostic Information
Rivaroxaban C19H18ClN3O5S436.07Parent drug
Mono-hydroxylated Metabolite (e.g., M-2) C19H18ClN3O6S452.07A mass shift of +16 Da from rivaroxaban, indicative of the addition of one oxygen atom.
Diol Metabolite C19H18ClN3O7S468.06A mass shift of +32 Da from rivaroxaban, indicative of the addition of two oxygen atoms.

Conclusion

The structure elucidation of the this compound metabolite is a systematic process that relies on the generation of the metabolite through in vitro systems, followed by its separation and characterization using advanced analytical techniques. The combination of HPLC for separation, mass spectrometry for mass determination and fragmentation analysis, and NMR spectroscopy for detailed structural assignment provides a powerful toolkit for identifying and confirming the chemical structure of this and other drug metabolites. The primary site of oxidative metabolism on rivaroxaban is the morpholinone ring, leading to hydroxylated species that are key intermediates in its metabolic cascade. A thorough understanding of these metabolites is fundamental for drug development professionals in assessing the overall disposition and safety profile of rivaroxaban.

References

Synthesis and Characterization of Rivaroxaban Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, an oral anticoagulant and direct factor Xa inhibitor, is susceptible to degradation under certain conditions, leading to the formation of various impurities. Among these is Rivaroxaban diol (CAS No: 1160170-00-2), a key metabolite and hydrolytic degradation product. Understanding the synthesis and comprehensive characterization of this impurity is critical for quality control, stability studies, and ensuring the safety and efficacy of Rivaroxaban drug products. This technical guide provides an in-depth overview of the synthesis of this compound via forced degradation and its characterization using modern analytical techniques.

Introduction

This compound, with the molecular formula C₁₉H₂₀ClN₃O₆S and a molecular weight of 453.9 g/mol , is a significant related substance of Rivaroxaban. It is formed through the hydrolytic cleavage of the morpholinone ring of the parent drug. The presence of this and other impurities must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies such as the ICH. This guide outlines the methodologies for the targeted synthesis of this compound for its use as a reference standard and details the analytical techniques for its unambiguous identification and quantification.

Synthesis of this compound

The primary route for the laboratory-scale synthesis of this compound is through the forced degradation of Rivaroxaban under hydrolytic conditions. This process mimics the degradation pathways the drug might undergo during its shelf-life or in vivo.

Experimental Protocol: Synthesis via Forced Hydrolysis

Objective: To synthesize this compound by subjecting Rivaroxaban to acidic and basic stress conditions.

Materials:

  • Rivaroxaban Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Hydrolysis:

    • Dissolve 100 mg of Rivaroxaban in 10 mL of methanol in a 50 mL round bottom flask.

    • Add 10 mL of 1N HCl to the solution.

    • Reflux the mixture at 60-70°C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a 1N NaOH solution to pH ~7.

    • Concentrate the solution under reduced pressure to remove methanol.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Base Hydrolysis:

    • Dissolve 100 mg of Rivaroxaban in 10 mL of methanol in a 50 mL round bottom flask.

    • Add 10 mL of 1N NaOH to the solution.

    • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and neutralize with a 1N HCl solution to pH ~7.

    • Concentrate the solution under reduced pressure to remove methanol.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purification:

    • The crude product obtained from either hydrolysis method is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

    • Collect the fractions containing the diol, combine them, and evaporate the solvent to yield the purified product.

Below is a diagram illustrating the synthesis and purification workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Rivaroxaban Rivaroxaban API Acid_Hydrolysis Acid Hydrolysis (1N HCl, 60-70°C) Rivaroxaban->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (1N NaOH, RT) Rivaroxaban->Base_Hydrolysis Crude_Product Crude this compound Acid_Hydrolysis->Crude_Product Base_Hydrolysis->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Diol Purified this compound Column_Chromatography->Pure_Diol Characterization Characterization (HPLC, LC-MS, NMR, IR) Pure_Diol->Characterization

Synthesis and Purification Workflow for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized diol and to distinguish it from Rivaroxaban and other related impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_characterization Characterization Workflow cluster_identity Spectroscopic Analysis Synthesized_Diol Synthesized this compound Purity_Assessment Purity Assessment (HPLC) Synthesized_Diol->Purity_Assessment Identity_Confirmation Identity Confirmation Synthesized_Diol->Identity_Confirmation LCMS LC-MS (Molecular Weight) Identity_Confirmation->LCMS NMR NMR (1H, 13C) (Structure) Identity_Confirmation->NMR IR FT-IR (Functional Groups) Identity_Confirmation->IR

Logical Workflow for the Characterization of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of this compound.

Experimental Protocol: LC-MS Analysis

  • LC System: A system similar to the one used for HPLC analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically used.

  • Data Acquisition: Full scan mode to detect the protonated molecular ion [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the diol structure and allowing for the assignment of all protons and carbons.

Sample Preparation: Dissolve 5-10 mg of the purified diol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation

The quantitative data obtained from the characterization of this compound are summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Data

ParameterRivaroxabanThis compound
Molecular Formula C₁₉H₁₈ClN₃O₅SC₁₉H₂₀ClN₃O₆S
Molecular Weight 435.88453.90
[M+H]⁺ (m/z) 436.08454.09
Typical HPLC Retention Time (min) ~10-15~5-8

Note: Retention times are approximate and can vary significantly based on the specific HPLC method used.

Table 2: Spectroscopic Data (Expected)

TechniqueThis compound - Key Expected Signals
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons, the oxazolidinone ring protons, the chlorothiophene ring protons, and the aliphatic protons of the opened morpholinone ring, including new signals for the hydroxyl protons.
¹³C NMR (DMSO-d₆) Signals for all 19 carbon atoms, with shifts indicative of the aromatic rings, carbonyl groups, and aliphatic carbons, including those of the diol moiety.
FT-IR (cm⁻¹) Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching (amide and oxazolidinone, ~1740 and ~1650 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The generation of this impurity through forced degradation allows for its isolation and use as a reference standard, which is crucial for the development and validation of stability-indicating analytical methods for Rivaroxaban. The detailed characterization using a suite of analytical techniques ensures the correct identification and purity assessment of the diol, supporting robust quality control in the pharmaceutical industry. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals involved in the development and analysis of Rivaroxaban.

In-depth Technical Guide on Rivaroxaban Diol: A Metabolite of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The focus of extensive research has been on the parent drug, Rivaroxaban . Consequently, a wealth of data exists for its chemical properties, stability under various stress conditions, and the analytical methodologies for its detection and quantification.

In light of this information gap for Rivaroxaban diol, and to provide valuable and relevant technical insights for your research, we have compiled the requested in-depth guide on its parent compound, Rivaroxaban . The stability and degradation profile of the parent drug can often provide important clues and a foundational understanding for predicting the behavior of its metabolites.

An In-depth Technical Guide on the Core Chemical Properties and Stability of Rivaroxaban

This guide provides a comprehensive overview of the chemical properties and stability of Rivaroxaban, a widely used oral anticoagulant. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual representations of degradation pathways.

Chemical Properties of Rivaroxaban

Rivaroxaban is an oxazolidinone derivative with the chemical name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₁₈ClN₃O₅S
Molecular Weight 435.88 g/mol
CAS Number 366789-02-8
Appearance White to yellowish powder
Solubility Practically insoluble in water, soluble in dimethyl sulfoxide

A related compound, this compound, is a metabolite of Rivaroxaban.[1] Its basic chemical properties are as follows:

PropertyValue
Molecular Formula C₁₉H₂₀ClN₃O₆S
Molecular Weight 453.9 g/mol
Stability Profile of Rivaroxaban

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Rivaroxaban has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies:

Rivaroxaban has shown susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is relatively stable under thermal and photolytic stress.

Stress ConditionObservations
Acid Hydrolysis Significant degradation observed.
Base Hydrolysis Significant degradation observed.
Oxidative Degradation observed in the presence of hydrogen peroxide.
Thermal Relatively stable.
Photolytic Relatively stable.
Experimental Protocols for Stability-Indicating Methods

The development of a robust stability-indicating analytical method is paramount for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example of a Stability-Indicating RP-HPLC Method for Rivaroxaban:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorption maximum of Rivaroxaban, often around 250 nm.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

  • Acid Degradation: Dissolve Rivaroxaban in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a specified duration. Neutralize the solution before injection.

  • Base Degradation: Treat the Rivaroxaban solution with a base (e.g., 0.1 N NaOH) under similar conditions as acid degradation, followed by neutralization.

  • Oxidative Degradation: Expose the Rivaroxaban solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 70-80 °C) for an extended period.

  • Photodegradation: Expose the drug substance (solid or in solution) to UV and visible light in a photostability chamber.

Visualization of Rivaroxaban Degradation Pathways

Understanding the degradation pathways is critical for identifying potential impurities and ensuring the safety and efficacy of the drug product. The following diagram illustrates a simplified logical workflow for a forced degradation study of Rivaroxaban.

Rivaroxaban_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Degradation_Products Degradation Products Acid->Degradation_Products Generates Base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) Base->Degradation_Products Generates Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Degradation_Products Generates Thermal Thermal (e.g., 80°C) Thermal->Degradation_Products Generates Photo Photolytic (UV/Vis light) Photo->Degradation_Products Generates HPLC Stability-Indicating HPLC Method LCMS LC-MS for Impurity Identification HPLC->LCMS Identify Characterization Structure Elucidation (e.g., NMR, IR) LCMS->Characterization Characterize Stability_Profile Stability Profile & Degradation Pathway Characterization->Stability_Profile Determine Rivaroxaban Rivaroxaban (API) Rivaroxaban->Acid Expose to Rivaroxaban->Base Expose to Rivaroxaban->Oxidative Expose to Rivaroxaban->Thermal Expose to Rivaroxaban->Photo Expose to Degradation_Products->HPLC Analyze

Caption: A logical workflow for conducting forced degradation studies on Rivaroxaban.

This diagram outlines the process from subjecting the Rivaroxaban Active Pharmaceutical Ingredient (API) to various stress conditions, leading to the formation of degradation products. These products are then analyzed using a stability-indicating HPLC method, with further identification and characterization by LC-MS, NMR, and IR to establish the complete stability profile and degradation pathways.

References

In Vitro Metabolism of Rivaroxaban to its Diol Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Rivaroxaban, with a specific focus on the formation of its dihydroxylated metabolite, often referred to as the "Rivaroxaban diol." This document details the metabolic pathways, enzymatic contributors, and experimental methodologies used to characterize these biotransformations.

Executive Summary

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism in the liver. The primary metabolic routes consist of oxidative degradation of the morpholinone moiety and, to a lesser extent, the oxazolidinone moiety, alongside cytochrome P450 (CYP)-independent amide hydrolysis.[1][2] The oxidative metabolism is principally mediated by cytochromes P450 3A4 (CYP3A4) and 2J2 (CYP2J2), leading to the formation of several mono-hydroxylated metabolites.[1][3][4] Subsequent oxidation of these initial metabolites can result in the formation of a dihydroxylated derivative, the this compound. This guide summarizes the available quantitative data, outlines detailed experimental protocols for studying this metabolic pathway in vitro, and provides visual representations of the key processes.

Metabolic Pathways of Rivaroxaban

The in vitro metabolism of Rivaroxaban is characterized by two main types of reactions:

  • Oxidative Metabolism: This is the major pathway, primarily targeting the morpholinone ring of the molecule. This process is dependent on CYP enzymes and leads to the formation of several hydroxylated metabolites.

  • Amide Hydrolysis: This is a CYP-independent pathway that involves the cleavage of amide bonds within the Rivaroxaban structure.

Formation of Hydroxylated Metabolites and the Diol Form

The formation of the this compound is a result of oxidative metabolism. The initial and key steps involve the hydroxylation of the morpholinone moiety, producing metabolites designated as M-2, M-3, and M-8.[1] A lesser pathway involves hydroxylation of the oxazolidinone moiety, resulting in metabolite M-9.[1]

The metabolite M-2 is considered the main product in microsomal incubations.[1] Further oxidation of these mono-hydroxylated intermediates is the proposed pathway for the formation of the this compound. While the precise sequence of these hydroxylation events is not fully detailed in publicly available literature, the existence of a "this compound metabolite" is confirmed, with a chemical formula of C₁₉H₂₀ClN₃O₆S.

The primary enzymes responsible for the oxidative metabolism of Rivaroxaban are CYP3A4 and CYP2J2.[1][3][4] Studies have indicated that CYP3A4 is responsible for approximately 18% and CYP2J2 for about 14% of the total elimination of Rivaroxaban.[2]

Below is a diagram illustrating the oxidative metabolic pathway of Rivaroxaban leading to the formation of its hydroxylated metabolites.

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Oxidation_Step1 Oxidation Rivaroxaban->Oxidation_Step1 Hydroxylated_Intermediates Mono-hydroxylated Metabolites (M-2, M-3, M-8, M-9) Oxidation_Step2 Further Oxidation Hydroxylated_Intermediates->Oxidation_Step2 Diol_Metabolite This compound CYP_Enzymes CYP3A4, CYP2J2 CYP_Enzymes->Oxidation_Step1 CYP_Enzymes->Oxidation_Step2 Oxidation_Step1->Hydroxylated_Intermediates Oxidation_Step2->Diol_Metabolite

Fig. 1: Oxidative metabolism of Rivaroxaban to hydroxylated metabolites.

Quantitative Data on Rivaroxaban Metabolism

While detailed quantitative data on the formation of each specific hydroxylated metabolite, including the diol, is limited in publicly accessible literature, the following table summarizes the known contributions of the primary metabolizing enzymes to the overall clearance of Rivaroxaban.

Enzyme/PathwayContribution to Total Rivaroxaban EliminationReference
CYP3A4~18%[2]
CYP2J2~14%[2]
CYP-independent Amide Hydrolysis~14%[2]

Experimental Protocols for In Vitro Metabolism Studies

The following sections provide detailed methodologies for conducting in vitro studies on Rivaroxaban metabolism, based on established practices for drug metabolism research.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to assess the formation of hydroxylated metabolites of Rivaroxaban in a subcellular fraction enriched with CYP enzymes.

Materials:

  • Rivaroxaban

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and HLMs (a typical final concentration is 0.5 mg/mL microsomal protein).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add Rivaroxaban to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).

  • Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining Rivaroxaban and the formed metabolites.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro metabolism study using human liver microsomes.

Experimental_Workflow cluster_Incubation Incubation Phase cluster_Analysis Analysis Phase Prepare_Mixture Prepare Incubation Mixture (HLMs, Buffer, MgCl₂) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Rivaroxaban Add Rivaroxaban Pre_Incubate->Add_Rivaroxaban Add_NADPH Initiate with NADPH Add_Rivaroxaban->Add_NADPH Incubate Incubate at 37°C (Time Course) Add_NADPH->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge for Protein Precipitation Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Fig. 2: Workflow for in vitro metabolism of Rivaroxaban in HLMs.

Analytical Methodology

The quantification of Rivaroxaban and its hydroxylated metabolites, including the diol form, is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection and quantification of multiple analytes in a complex biological matrix.

Key aspects of a typical LC-MS/MS method include:

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate Rivaroxaban from its metabolites based on their polarity.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for sensitive and specific detection. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard and constructing a calibration curve with standards of known concentrations.

Conclusion

The in vitro metabolism of Rivaroxaban to its diol form is a multi-step process initiated by CYP3A4- and CYP2J2-mediated hydroxylation of the parent molecule. This technical guide provides a framework for researchers and drug development professionals to understand and investigate this metabolic pathway. The provided experimental protocols and workflows serve as a foundation for designing and conducting robust in vitro studies. Further research, particularly the full elucidation of quantitative data on the formation of each hydroxylated metabolite and their specific enzyme kinetics, will provide a more complete picture of Rivaroxaban's biotransformation.

References

The Formation of Rivaroxaban Diol Metabolites in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders. Its metabolic fate in humans is a critical aspect of its pharmacological profile, influencing both efficacy and safety. A key metabolic pathway for rivaroxaban is oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, including diols. This technical guide provides an in-depth overview of the rivaroxaban diol formation pathway in humans, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic cascade.

Rivaroxaban Metabolism Overview

Approximately two-thirds of a rivaroxaban dose is metabolized, with the remaining third excreted unchanged in the urine. The metabolic clearance of rivaroxaban is primarily hepatic, involving both CYP-dependent and CYP-independent pathways. The main enzymatic drivers of oxidative metabolism are CYP3A4/5 and CYP2J2.[1][2] The oxidative degradation of the morpholinone moiety is the principal metabolic route.[3]

The Diol Formation Pathway

The term "this compound" generally refers to di-hydroxylated metabolites of the parent compound. The formation of these metabolites is a result of oxidative processes catalyzed by CYP enzymes. The primary site of hydroxylation is the morpholinone ring of the rivaroxaban molecule.

The metabolic cascade leading to diol formation can be visualized as follows:

Rivaroxaban_Diol_Formation Rivaroxaban Rivaroxaban Mono_hydroxylated Mono-hydroxylated Metabolites (e.g., M-2, M-3) Rivaroxaban->Mono_hydroxylated CYP3A4/5, CYP2J2 (Hydroxylation) Diol_Metabolite Diol Metabolite (e.g., M-8) Mono_hydroxylated->Diol_Metabolite CYP-mediated (Hydroxylation) Further_Oxidation Further Oxidation Products (e.g., M-1) Mono_hydroxylated->Further_Oxidation Oxidation

This compound Formation Pathway

This pathway begins with the mono-hydroxylation of the morpholinone moiety of rivaroxaban, primarily by CYP3A4/5 and CYP2J2, to form metabolites such as M-2 and M-3. Subsequent hydroxylation of these mono-hydroxylated intermediates can lead to the formation of diol metabolites, for instance, M-8.[4] These hydroxylated metabolites can be further oxidized to other products, such as the ring-opened metabolite M-1.[4]

Quantitative Data on Rivaroxaban Metabolism

While unchanged rivaroxaban is the major component in human plasma, several metabolites are formed and excreted.[5] The following table summarizes the quantitative data related to rivaroxaban metabolism in humans.

ParameterValueReference
Metabolic Clearance Contribution
CYP3A4/5~18% of total elimination[2]
CYP2J2~14% of total elimination[2]
CYP-independent Hydrolysis~14% of total elimination[2]
Excretion in Humans (as % of dose)
Total Renal Excretion66%[3]
- Unchanged Rivaroxaban in Urine36%[3]
Total Fecal Excretion28%[3]
Major Metabolite in Excreta
M-1 (ring-opened product)22% of dose[1]

Specific quantitative data for the circulating levels or excretion of diol metabolites (e.g., M-8) in humans as a percentage of the administered dose is not extensively detailed in publicly available literature. However, in vitro studies have elucidated the relative importance of the enzymes involved in the initial hydroxylation steps.

Enzyme Kinetics of Rivaroxaban Hydroxylation

In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in characterizing the kinetics of rivaroxaban hydroxylation. A key study demonstrated the dominant role of CYP2J2 in this process.

EnzymeIntrinsic Clearance (CLint)Reference
CYP2J2 Significantly higher than other CYPs[1]
CYP3A4 Lower than CYP2J2[1]
Other CYPs (2D6, 4F3, etc.) Contribute to a lesser extent[1]

The intrinsic clearance of rivaroxaban hydroxylation catalyzed by CYP2J2 was found to be nearly 39-fold higher than that of CYP3A4.[1]

Experimental Protocols

The identification and quantification of rivaroxaban and its metabolites, including diol derivatives, rely on sophisticated analytical techniques and carefully designed experiments.

In Vitro Metabolism Studies

A common experimental workflow to investigate the in vitro metabolism of rivaroxaban is as follows:

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Incubation_Components Incubation Components: - Human Liver Microsomes/Recombinant CYPs - [14C]Rivaroxaban - NADPH-regenerating system Incubation Incubation at 37°C Incubation_Components->Incubation Quenching Quench Reaction (e.g., with acetonitrile) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS_Analysis Metabolite_ID Metabolite Identification and Quantification LC_MS_Analysis->Metabolite_ID

Workflow for In Vitro Rivaroxaban Metabolism Study

Methodology for In Vitro Metabolism Assay using Human Liver Microsomes:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (or recombinant CYP enzymes), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), MgCl₂, and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, [¹⁴C]rivaroxaban, at a specified concentration.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to pellet the protein.

  • Analysis: The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.

Human Radiolabeled Mass Balance Studies

To understand the in vivo metabolic fate, human mass balance studies using radiolabeled rivaroxaban are conducted.

Protocol for a Human [¹⁴C]Rivaroxaban Mass Balance Study:

  • Subject Recruitment: Healthy male volunteers are typically recruited for these studies.

  • Dosing: A single oral dose of [¹⁴C]rivaroxaban is administered.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points.

  • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured using techniques like liquid scintillation counting.

  • Metabolite Profiling: Plasma, urine, and feces samples are profiled for metabolites using LC-MS/MS with radiochemical detection.

  • Data Analysis: The pharmacokinetic parameters of total radioactivity and unchanged rivaroxaban are calculated. The percentage of the radioactive dose excreted in urine and feces as the parent drug and various metabolites is determined.

LC-MS/MS Method for Quantification

LC-MS/MS is the gold standard for the quantification of rivaroxaban and its metabolites in biological matrices.

General LC-MS/MS Protocol:

  • Sample Preparation: Protein precipitation is a common method for extracting rivaroxaban and its metabolites from plasma samples. An organic solvent like acetonitrile is added to the plasma sample, followed by vortexing and centrifugation.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 column is typically used for separation with a gradient elution mobile phase, often consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for rivaroxaban and its hydroxylated metabolites are monitored for quantification.

Conclusion

The formation of diol metabolites is a component of the oxidative metabolism of rivaroxaban in humans, primarily driven by CYP3A4/5 and, most notably, CYP2J2. While unchanged rivaroxaban remains the major circulating entity, a significant portion of the drug undergoes metabolism to various products, including hydroxylated and ring-opened metabolites. The quantitative contribution of the diol formation pathway to the overall elimination of rivaroxaban in vivo requires further specific elucidation. The experimental protocols outlined in this guide, particularly in vitro metabolism studies with human liver microsomes and human radiolabeled mass balance studies, coupled with sensitive LC-MS/MS analytical methods, are essential tools for comprehensively characterizing the metabolic fate of rivaroxaban and other xenobiotics. This detailed understanding is paramount for drug development and ensuring patient safety.

References

Toxicological Profile of Rivaroxaban Diol Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the toxicological profile of rivaroxaban and its degradation products. Specific toxicological data for the rivaroxaban diol impurity is limited in the public domain. The experimental protocols and signaling pathways described are based on general toxicological methodologies and the known pharmacology of rivaroxaban, and should be considered illustrative.

Introduction

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed oral anticoagulant. As with any pharmaceutical product, the presence of impurities must be carefully evaluated to ensure patient safety. The this compound impurity (CAS No: 1160170-00-2) is a known process impurity and potential degradant of rivaroxaban.[1][2][3][4] Understanding its toxicological profile is crucial for risk assessment and establishing safe limits in the final drug product. This guide provides a comprehensive overview of the available toxicological information and outlines key experimental approaches for its evaluation.

Chemical Identity

CharacteristicValue
Chemical Name 5-Chloro-N-({(5S)-3-[4-(3-hydroxy-4-morpholinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
CAS Number 1160170-00-2
Molecular Formula C₁₉H₂₀ClN₃O₆S

Toxicological Assessment of Rivaroxaban and its Degradation Products

While specific studies on the this compound impurity are not extensively reported in publicly accessible literature, studies on the degradation products of rivaroxaban provide valuable insights into potential toxicities. A study investigating the in vitro toxicity of rivaroxaban degradation products in human hepatoblastoma HepG2 cells found a direct relationship between the quantity of alkaline degradation products and increased cytotoxic potential.[5][6] This suggests that impurities formed under such conditions could pose a risk of acute toxicity and genotoxicity.[5][6]

In Vitro Toxicity

In vitro assays are critical for the initial screening of potential toxicities. Based on studies of rivaroxaban's degradation products, the following assays are relevant for assessing the toxicological profile of the diol impurity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human hepatoblastoma (HepG2) cells are cultured in appropriate media and seeded into 96-well plates at a density of 5x10⁴ cells/well.[6]

  • Treatment: Cells are exposed to varying concentrations of the this compound impurity for 24 hours.[5]

  • MTT Addition: After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Logical Workflow for Cytotoxicity Assessment

cluster_workflow Cytotoxicity Assessment Workflow Cell_Seeding Seed HepG2 cells in 96-well plates Treatment Expose cells to This compound Impurity Cell_Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate cell viability MTT_Assay->Data_Analysis Result Determine IC50 value Data_Analysis->Result

Caption: Workflow for determining the in vitro cytotoxicity of this compound impurity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Preparation: HepG2 cells are treated with the this compound impurity at non-cytotoxic concentrations.

  • Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

In Vivo Toxicity

Specific in vivo toxicological data for the this compound impurity is not publicly available. General toxicological studies on rivaroxaban have been conducted in rats and dogs.[7] Findings were generally related to the pharmacological activity of rivaroxaban, such as prolonged coagulation and bleeding.[7] Any in vivo assessment of the diol impurity would likely follow standard regulatory guidelines for impurity qualification.

Signaling Pathways

The primary mechanism of action of rivaroxaban is the direct inhibition of Factor Xa, a key enzyme in the coagulation cascade.[][9] It is plausible that the diol impurity, if it retains structural similarity to the parent compound, could interact with components of this pathway. However, without specific pharmacological data, its effect remains speculative.

Hypothetical Interaction with the Coagulation Cascade

Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Inhibits Diol_Impurity This compound Impurity (Potential Interaction) Diol_Impurity->Factor_Xa ?

Caption: Potential interaction of this compound impurity with the coagulation cascade.

Summary of Quantitative Data

Currently, there is no publicly available quantitative toxicological data specifically for the this compound impurity. The following table illustrates the type of data that would be generated from the aforementioned toxicological studies.

AssayEndpointOrganism/Cell LineResult
In Vitro Cytotoxicity IC₅₀HepG2Data not available
In Vitro Genotoxicity DNA DamageHepG2Data not available
Acute In Vivo Toxicity LD₅₀Rat/MouseData not available
Repeat-Dose Toxicity NOAELRat/DogData not available

Conclusion

The toxicological profile of the this compound impurity is not well-characterized in the public domain. Based on studies of rivaroxaban's degradation products, there is a potential for cytotoxicity and genotoxicity that warrants investigation. A thorough toxicological evaluation, including in vitro and potentially in vivo studies, is necessary to fully characterize the risk associated with this impurity. The experimental protocols and workflows outlined in this guide provide a framework for such an evaluation, which is essential for ensuring the safety and quality of rivaroxaban drug products. Further research and data sharing from manufacturers and regulatory agencies would be beneficial for a complete understanding of the toxicological profile of this and other rivaroxaban impurities.

References

The Pharmacokinetics of Rivaroxaban and its Diol Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of rivaroxaban, a direct oral anticoagulant, and its diol metabolite. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of anticoagulation.

Introduction

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its oral administration and predictable pharmacokinetic and pharmacodynamic properties have established it as a key therapeutic agent for the prevention and treatment of thromboembolic disorders.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of rivaroxaban and its metabolites is crucial for optimizing its clinical use and for the development of new anticoagulant therapies.

Pharmacokinetics of Rivaroxaban

Rivaroxaban exhibits a well-characterized pharmacokinetic profile with rapid absorption and a predictable dose-response relationship.[5]

Absorption

Following oral administration, rivaroxaban is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 2 to 4 hours.[3][4][6] The absolute bioavailability of the 10 mg dose is high, ranging from 80% to 100%, and is not significantly affected by food.[3][4][6] However, for the 15 mg and 20 mg doses, bioavailability is approximately 66% under fasting conditions and increases to over 80% when taken with food, which enhances absorption.[1][7]

Distribution

Rivaroxaban has a high plasma protein binding of approximately 92-95% in humans, primarily to albumin.[3] This extensive binding contributes to its relatively low volume of distribution at a steady state of about 50 liters, indicating limited distribution into tissues.[3]

Metabolism

Approximately two-thirds of an administered dose of rivaroxaban is metabolized through various pathways.[8] The metabolism occurs via both cytochrome P450 (CYP)-dependent and -independent mechanisms.[1] The major CYP enzymes involved are CYP3A4 and CYP2J2.[1] The primary metabolic transformations involve the oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[1][8][9] Importantly, the circulating metabolites of rivaroxaban are considered to be pharmacologically inactive and are present in plasma at much lower concentrations than the parent drug.[1][8][9]

Excretion

Rivaroxaban is eliminated from the body through multiple pathways. Approximately one-third of the administered dose is excreted unchanged in the urine, primarily via active tubular secretion.[8] The remaining two-thirds are eliminated as inactive metabolites via both renal and fecal/biliary routes.[8][10] The terminal elimination half-life of rivaroxaban is between 5 and 9 hours in healthy young individuals and can be prolonged in the elderly, ranging from 11 to 13 hours.[4]

Quantitative Pharmacokinetic Data for Rivaroxaban

The following tables summarize the key pharmacokinetic parameters of rivaroxaban in healthy adult subjects.

Table 1: Absorption and Distribution Parameters of Rivaroxaban

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)2 - 4 hours[3][4][6]
Bioavailability (10 mg dose)80% - 100%[3][4][6]
Bioavailability (15 mg & 20 mg, with food)>80%[1][7]
Plasma Protein Binding92% - 95%[3]
Volume of Distribution (Vd)~50 L[3]

Table 2: Elimination Parameters of Rivaroxaban

ParameterValue (Young Adults)Value (Elderly)Reference
Elimination Half-life (t½)5 - 9 hours11 - 13 hours[4]
Renal Excretion (unchanged)~33%~33%[8]
Metabolic Clearance~67%~67%[8]

Pharmacokinetics of the Rivaroxaban Diol Metabolite

The oxidative degradation of the morpholinone ring of rivaroxaban leads to the formation of several metabolites, including a diol metabolite, often referred to in literature as M-2.[1][9] This metabolic pathway is a significant contributor to the overall clearance of rivaroxaban.

Formation and Characteristics

The diol metabolite is formed through CYP-mediated oxidation. While its chemical structure has been identified, specific, quantitative pharmacokinetic data for the diol metabolite in humans, such as its Cmax, AUC, and elimination half-life, are not extensively reported in publicly available literature.[11][12] The focus of most pharmacokinetic studies has been on the parent compound, rivaroxaban, as its metabolites are considered minor contributors to the overall pharmacological effect and are not pharmacologically active.[1][8][9]

Table 3: Pharmacokinetic Profile of this compound Metabolite (M-2)

ParameterValueReference
CmaxNot explicitly reported in humans-
AUCNot explicitly reported in humans-
Elimination Half-life (t½)Not explicitly reported in humans-

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing validated bioanalytical methods. A typical experimental protocol for a rivaroxaban pharmacokinetic study in humans involves the following key steps:

  • Study Design: A single- or multiple-dose, open-label, crossover, or parallel-group study in healthy volunteers or a specific patient population.

  • Drug Administration: Oral administration of a specific dose of rivaroxaban.

  • Sample Collection: Serial blood samples are collected at predefined time points post-dose. Urine and feces may also be collected to assess excretion.

  • Sample Processing: Plasma is separated from blood samples and stored frozen until analysis.

  • Bioanalysis: Rivaroxaban concentrations in plasma and other matrices are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental or compartmental analysis.[5]

Visualizations

Rivaroxaban Metabolic Pathway

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Oxidative_Degradation Oxidative Degradation (CYP3A4, CYP2J2) Rivaroxaban->Oxidative_Degradation Hydrolysis Hydrolysis (CYP-independent) Rivaroxaban->Hydrolysis Diol_Metabolite Diol Metabolite (M-2) Oxidative_Degradation->Diol_Metabolite Other_Metabolites Other Inactive Metabolites Oxidative_Degradation->Other_Metabolites Hydrolysis->Other_Metabolites Excretion Renal and Fecal Excretion Diol_Metabolite->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of rivaroxaban.

Experimental Workflow for a Rivaroxaban Pharmacokinetic Study

PK_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Drug_Admin Drug Administration Sample_Collection Serial Blood Sampling Drug_Admin->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation HPLC_MSMS HPLC-MS/MS Analysis Plasma_Separation->HPLC_MSMS PK_Modeling Pharmacokinetic Modeling HPLC_MSMS->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: A typical experimental workflow.

Conclusion

Rivaroxaban possesses a predictable pharmacokinetic profile characterized by rapid absorption, high bioavailability (especially when taken with food for higher doses), and elimination through both renal and metabolic pathways. While the formation of a diol metabolite via oxidative degradation is a key metabolic route, this and other metabolites are pharmacologically inactive and present at low plasma concentrations. Consequently, the anticoagulant effect of rivaroxaban is almost entirely attributable to the parent drug. Further research focusing on the detailed pharmacokinetic profiling of individual metabolites could provide a more complete understanding of rivaroxaban's disposition, although the clinical relevance of such findings may be limited given their lack of pharmacological activity.

References

Rivaroxaban Diol Reference Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Rivaroxaban diol reference standard, a critical tool for researchers, scientists, and drug development professionals. This document outlines the metabolic formation of this compound, its chemical properties, and detailed methodologies for its use in analytical applications.

Introduction to Rivaroxaban and its Metabolism

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade. By selectively and reversibly blocking Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots. It is widely prescribed for the prevention and treatment of various thromboembolic disorders.[1]

The metabolism of Rivaroxaban is a complex process primarily occurring in the liver. It involves cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2J2, as well as CYP-independent mechanisms.[2] The main metabolic pathways include the oxidative degradation of the morpholinone moiety and the hydrolysis of amide bonds.[3][4] These biotransformations lead to the formation of several metabolites, one of which is the this compound metabolite. While Rivaroxaban is the primary active component in plasma, understanding its metabolites is crucial for comprehensive pharmacokinetic and safety profiling.[2]

This compound Reference Standard: Chemical Properties

The this compound reference standard is an essential analytical tool for the accurate identification and quantification of this metabolite in various biological matrices. Its availability from commercial suppliers ensures the reliability and reproducibility of research findings.

PropertyValue
Chemical Name 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
CAS Number 1160170-00-2
Molecular Formula C₁₉H₂₀ClN₃O₆S
Molecular Weight 453.9 g/mol

Metabolic Pathway of Rivaroxaban to this compound

The formation of this compound is a result of the oxidative degradation of the morpholinone ring of the parent drug. This metabolic conversion is a key aspect of Rivaroxaban's biotransformation.

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Oxidative_Degradation Oxidative Degradation (CYP3A4, CYP2J2) Rivaroxaban->Oxidative_Degradation Morpholinone Moiety Rivaroxaban_Diol This compound Metabolite Oxidative_Degradation->Rivaroxaban_Diol

Caption: Metabolic conversion of Rivaroxaban to its diol metabolite.

Experimental Protocols for Analytical Quantification

The accurate quantification of this compound is essential for pharmacokinetic studies and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[1][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and effective liquid-liquid extraction method can be used to isolate Rivaroxaban and its metabolites from plasma samples.

  • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., Rivaroxaban-d4).

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating RP-HPLC method is crucial for separating Rivaroxaban from its impurities and degradation products.[7][8][9][10]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (55:45 v/v)
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 249 nm
Injection Volume 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of Rivaroxaban and its metabolites in biological matrices.[5][6][11]

ParameterCondition
Chromatographic Column C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A 10 mmol/L ammonium acetate with 0.1% formic acid in water[5]
Mobile Phase B 0.1% formic acid in acetonitrile[5]
Flow Rate 0.4 mL/min (using a gradient elution)[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Mass Spectrometer Triple Quadrupole
Monitoring Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound and a suitable internal standard would need to be optimized.

Method Validation

Any analytical method for the quantification of this compound should be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[12]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85-115% (90-110% for QC samples)
Precision (%RSD) ≤ 15% (≤ 10% for QC samples)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

Synthesis of this compound

While detailed synthesis protocols for Rivaroxaban are available, specific methods for the synthesis of the diol metabolite are less commonly published and are often proprietary.[13][14][15][16][17] The synthesis would likely involve the modification of a suitable Rivaroxaban intermediate or the parent drug itself through targeted oxidation or hydroxylation reactions. The purification of the synthesized diol would typically be achieved through chromatographic techniques.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Plasma_Sample Plasma Sample Collection Spiking Spiking with Internal Standard Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The this compound reference standard is an indispensable tool for the comprehensive study of Rivaroxaban's metabolism and for ensuring the quality and safety of the drug product. The analytical methods and workflows described in this guide provide a solid foundation for researchers to accurately quantify this important metabolite. Adherence to validated protocols and the use of certified reference standards are paramount for generating reliable and reproducible scientific data.

References

The Role of Rivaroxaban Diol in Anticoagulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivaroxaban is a potent, direct Factor Xa (FXa) inhibitor widely used for the prevention and treatment of thromboembolic disorders. Its efficacy is primarily attributed to the parent compound. Rivaroxaban undergoes extensive metabolism, leading to the formation of several metabolites. This technical guide delves into the current understanding of the role of its metabolites, specifically addressing "Rivaroxaban diol," in the context of anticoagulation. Based on a comprehensive review of existing literature, there is no evidence to suggest that this compound or other major metabolites of Rivaroxaban possess significant pharmacological activity.[1][2][3][4] Unchanged Rivaroxaban is the predominant active moiety in plasma.[1][4] This guide summarizes the metabolic pathways of Rivaroxaban, clarifies the current knowledge on the activity of its metabolites, and provides detailed protocols for key in vitro assays used to assess anticoagulant effects.

Rivaroxaban Metabolism and the Status of its Metabolites

Rivaroxaban is metabolized in the liver through three main pathways:

  • Oxidative degradation of the morpholinone moiety : This is the major metabolic route and is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2.[5][6][7]

  • Hydrolysis of the central amide bond .

  • Hydrolysis of the lactam amide bond in the morpholinone ring .

These processes lead to the formation of various metabolites. However, studies have consistently shown that unchanged Rivaroxaban is the major pharmacologically active compound found in human plasma.[1][4] Extensive in vitro and in vivo studies have not detected any major or pharmacologically active circulating metabolites.[1][2][3] While the term "this compound" is not prominently featured in major metabolic studies of Rivaroxaban, it is understood to be one of the potential metabolic products. The collective evidence strongly indicates that the metabolites of Rivaroxaban, including any diol derivatives, do not contribute significantly to its anticoagulant effect.

Quantitative Data on Anticoagulant Activity

A thorough literature search did not yield any quantitative data on the anticoagulant activity of this compound. The consistent finding is that the metabolites are pharmacologically inactive. The following table reflects this lack of reported activity.

CompoundTargetIC50 (nM)Prothrombin Time (PT) ProlongationActivated Partial Thromboplastin Time (aPTT) ProlongationReference
Rivaroxaban Factor Xa0.7Dose-dependentDose-dependent[8]
This compound Factor XaNo data availableNo data availableNo data availableData not found in published literature.
Other Metabolites Factor XaReported as inactiveNot reported to be significantNot reported to be significant[1][2][3][4]

Signaling Pathways and Experimental Workflows

Rivaroxaban's Mechanism of Action

Rivaroxaban directly and competitively inhibits Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting FXa, Rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Factor Xa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibits

Rivaroxaban's inhibitory action on Factor Xa.
Rivaroxaban Metabolism Workflow

The metabolic fate of Rivaroxaban involves several pathways, primarily hepatic, leading to inactive metabolites that are then excreted.

cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Rivaroxaban_drug Rivaroxaban CYP3A4_2J2 CYP3A4/2J2 Mediated Oxidation Rivaroxaban_drug->CYP3A4_2J2 Hydrolysis CYP-Independent Hydrolysis Rivaroxaban_drug->Hydrolysis Inactive_Metabolites Inactive Metabolites (including diol derivatives) CYP3A4_2J2->Inactive_Metabolites Hydrolysis->Inactive_Metabolites Renal_Excretion Renal Excretion Inactive_Metabolites->Renal_Excretion Fecal_Excretion Fecal Excretion Inactive_Metabolites->Fecal_Excretion

Metabolic pathways of Rivaroxaban.

Experimental Protocols

The anticoagulant activity of compounds like Rivaroxaban and its potential metabolites is assessed using a panel of in vitro coagulation assays.

Chromogenic Anti-Factor Xa Assay

This assay directly measures the inhibition of Factor Xa.

Principle: A known amount of Factor Xa is added to a plasma sample containing the test compound. The residual, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[9][10]

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

  • Calibration Curve: A standard curve is generated using plasma samples spiked with known concentrations of Rivaroxaban.

  • Assay Procedure:

    • Incubate the test plasma sample (or calibrator) with a reagent containing a known excess of Factor Xa.

    • Add a chromogenic substrate specific for Factor Xa.

    • Measure the rate of color development at 405 nm using a spectrophotometer.

  • Data Analysis: The concentration of the inhibitor in the test sample is determined by interpolating its absorbance value against the calibration curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured.[11][12][13][14]

Methodology:

  • Sample Preparation: Use citrated platelet-poor plasma.

  • Assay Procedure:

    • Pre-warm the plasma sample to 37°C.

    • Add a pre-warmed thromboplastin-calcium reagent to the plasma.

    • Simultaneously start a timer.

    • Record the time in seconds for the formation of a visible fibrin clot. This can be done manually or using an automated coagulometer.[15]

  • Data Analysis: Results are reported in seconds. While often converted to an International Normalized Ratio (INR) for monitoring warfarin, for direct FXa inhibitors, the raw clotting time in seconds is more informative.[16][17][18][19]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.[20][21][22][23]

Methodology:

  • Sample Preparation: Use citrated platelet-poor plasma.

  • Assay Procedure:

    • Incubate the plasma sample with an aPTT reagent (containing an activator and phospholipids) at 37°C for a specified time (e.g., 3-5 minutes).[22]

    • Add a pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.

    • Measure the time in seconds for a fibrin clot to form.

  • Data Analysis: The result is reported in seconds.

Experimental Workflow for Metabolite Activity Screening

The following workflow can be employed to screen metabolites for anticoagulant activity.

cluster_synthesis Compound Preparation cluster_assay In Vitro Anticoagulation Assays cluster_analysis Data Analysis Metabolite Synthesize/Isolate This compound Plasma Spike into Human Plasma Metabolite->Plasma Anti_FXa Chromogenic Anti-FXa Assay Plasma->Anti_FXa PT Prothrombin Time (PT) Assay Plasma->PT aPTT Activated Partial Thromboplastin Time (aPTT) Assay Plasma->aPTT Compare Compare Activity to Rivaroxaban Anti_FXa->Compare PT->Compare aPTT->Compare

Workflow for assessing metabolite activity.

Conclusion

The anticoagulant effect of Rivaroxaban is unequivocally attributed to the parent drug's direct inhibition of Factor Xa. While Rivaroxaban undergoes significant metabolism, the resulting metabolites, including potential diol derivatives, are considered pharmacologically inactive and do not contribute to the drug's therapeutic effect. For research and drug development professionals, the focus should remain on the pharmacokinetics and pharmacodynamics of the parent Rivaroxaban molecule. The provided experimental protocols for key coagulation assays serve as a foundation for the in vitro assessment of direct Factor Xa inhibitors. Future research into Rivaroxaban's metabolic profile should continue to confirm the lack of activity of its metabolites to ensure a complete understanding of its disposition and safety profile.

References

The Enzymatic Conversion of Rivaroxaban to its Diol Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolic transformation in the liver, primarily mediated by cytochrome P450 enzymes. A key metabolic pathway involves the oxidative degradation of the morpholinone moiety, leading to the formation of various hydroxylated metabolites, including Rivaroxaban diol. This technical guide provides an in-depth overview of the enzymatic conversion of Rivaroxaban to this compound, detailing the involved signaling pathways, experimental protocols for in vitro analysis, and a summary of available quantitative data. The information presented herein is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and drug development in understanding and investigating this specific biotransformation.

Introduction

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its oral bioavailability and predictable pharmacokinetic profile have made it a widely used anticoagulant for the prevention and treatment of thromboembolic disorders.[2] Approximately two-thirds of an administered dose of Rivaroxaban is metabolized by the liver, with the remaining third excreted unchanged in the urine.[3] The metabolism of Rivaroxaban proceeds through two major pathways: oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds.[2] The oxidative pathway is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2J2 playing the most significant roles.[2][3] This guide focuses on a specific outcome of this oxidative pathway: the formation of this compound, a dihydroxylated metabolite.

Enzymatic Conversion Pathway of Rivaroxaban to this compound

The formation of this compound is a multi-step process initiated by the hydroxylation of the morpholinone ring of the Rivaroxaban molecule. This reaction is predominantly carried out by CYP3A4, with a smaller contribution from CYP2J2.[3][4] The initial hydroxylation can occur at different positions on the morpholinone moiety, leading to the formation of mono-hydroxylated intermediates such as M-2, M-3, and M-8.[5][6] Subsequent hydroxylation of one of these mono-hydroxylated metabolites results in the formation of this compound. While the exact mono-hydroxylated precursor to the diol is not definitively specified in the reviewed literature, the pathway proceeds through one of these intermediates.

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Hydroxylated_Intermediates Mono-hydroxylated Metabolites (M-2, M-3, M-8) Rivaroxaban->Hydroxylated_Intermediates CYP3A4 (major) CYP2J2 (minor) Hydroxylation Rivaroxaban_diol This compound Hydroxylated_Intermediates->Rivaroxaban_diol CYP3A4 / CYP2J2 Hydroxylation In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Rivaroxaban stock solution - Human Liver Microsomes (HLM) - NADPH regenerating system - Phosphate buffer Incubate Incubate at 37°C: - Add Rivaroxaban to HLM/buffer mix - Initiate reaction with NADPH Reagents->Incubate Quench Quench Reaction: - Add cold acetonitrile Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Extract Extract supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS

References

Methodological & Application

Application Note: Quantification of Rivaroxaban Diol Metabolite using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Rivaroxaban diol, a significant metabolite of the anticoagulant drug Rivaroxaban. The described method is stability-indicating, ensuring that the quantification of the diol metabolite is accurate and specific in the presence of the parent drug and other degradation products. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and metabolic studies of Rivaroxaban.

Introduction

Rivaroxaban is a potent, orally bioavailable direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. During its metabolism, Rivaroxaban undergoes oxidative degradation, leading to the formation of several metabolites, including the diol metabolite. The quantification of this diol metabolite is crucial for understanding the drug's metabolic profile and for impurity profiling in pharmaceutical formulations. This application note provides a detailed protocol for a stability-indicating HPLC-UV method capable of separating and quantifying the this compound metabolite.

Chemical Structures:

  • Rivaroxaban:

    • IUPAC Name: 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide[1]

    • Molecular Formula: C₁₉H₁₈ClN₃O₅S[1]

    • Molecular Weight: 435.88 g/mol [1]

  • This compound Metabolite:

    • Molecular Formula: C₁₉H₂₀ClN₃O₆S

    • Molecular Weight: 453.90 g/mol

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions, chromatographic conditions, and method validation for the quantification of this compound.

Materials and Reagents
  • Rivaroxaban reference standard

  • This compound metabolite reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase: Prepare a mobile phase consisting of a 30:70 (v/v) mixture of acetonitrile and 25 mM potassium phosphate monobasic buffer. Adjust the pH of the buffer to 2.9 with orthophosphoric acid before mixing with acetonitrile.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (Rivaroxaban): Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a stock solution of 1000 µg/mL.

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound metabolite reference standard in the same diluent to obtain a stock solution of 100 µg/mL.

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation: For the analysis of bulk drug or pharmaceutical formulations, accurately weigh a sample containing a known amount of Rivaroxaban and dissolve it in the diluent to achieve a target concentration within the calibration range of the diol metabolite. For samples from forced degradation studies, dilute the stressed sample with the diluent to an appropriate concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Rivaroxaban and its diol metabolite.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.9) (30:70, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 250 nm[3][4]
Run Time Approximately 15 minutes

Method Validation

To ensure the reliability of the method for quantifying the this compound metabolite, the following validation parameters should be assessed according to ICH guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the separation of the diol metabolite from Rivaroxaban and other potential impurities or degradation products.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound metabolite. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of the diol metabolite into a placebo or a sample matrix and calculating the percentage recovery.

  • Precision: The precision of the method should be evaluated at three different concentration levels (low, medium, and high) by performing multiple injections on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the expected performance of a validated HPLC-UV method for this compound quantification.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterExpected Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD To be determined experimentally
LOQ To be determined experimentally

Experimental Workflow

experimental_workflow prep_solutions Prepare Mobile Phase and Diluent hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_solutions->hplc_setup prep_standards Prepare Standard Stock Solutions (Rivaroxaban & Diol) prep_calibration Prepare Calibration Standards prep_standards->prep_calibration inject_standards Inject Calibration Standards prep_calibration->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples hplc_setup->inject_standards hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_samples->acquire_data build_curve Build Calibration Curve (Peak Area vs. Concentration) acquire_data->build_curve quantify Quantify this compound in Samples build_curve->quantify specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Signaling Pathway/Logical Relationship

logical_relationship rivaroxaban Rivaroxaban metabolism Metabolism (Oxidative Degradation) rivaroxaban->metabolism hplc_analysis HPLC-UV Analysis rivaroxaban->hplc_analysis diol_metabolite This compound Metabolite metabolism->diol_metabolite other_metabolites Other Metabolites metabolism->other_metabolites diol_metabolite->hplc_analysis other_metabolites->hplc_analysis separation Chromatographic Separation hplc_analysis->separation quantification Quantification separation->quantification

Caption: Relationship between Rivaroxaban, its metabolism, and HPLC analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of the this compound metabolite. The method is stability-indicating, allowing for accurate analysis in the presence of the parent drug and other degradation products. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a valuable tool for researchers and professionals in the pharmaceutical industry involved in the quality control and metabolic studies of Rivaroxaban.

References

Application Note: Quantitative Analysis of Rivaroxaban and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of the direct oral anticoagulant rivaroxaban and a discussion of its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data presentation, and workflow visualizations. The protocol includes sample preparation, chromatographic separation, and mass spectrometric detection of rivaroxaban. While specific quantitative data for metabolites is dependent on the availability of analytical standards, this note outlines the metabolic pathways and provides a framework for their analysis.

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic disorders. Monitoring the plasma concentrations of rivaroxaban and understanding its metabolic fate are crucial for clinical research and drug development. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of rivaroxaban and its metabolites in complex biological matrices like plasma.

Rivaroxaban is metabolized in the liver via two primary pathways: oxidative degradation of the morpholinone moiety, primarily mediated by CYP3A4 and CYP2J2, and hydrolysis of the amide bonds.[1] While unchanged rivaroxaban is the major component in plasma, several metabolites are formed and excreted. This application note provides a robust LC-MS/MS method for the determination of rivaroxaban and guidance for the analysis of its metabolites.

Experimental Protocols

Sample Preparation

Two common and effective methods for extracting rivaroxaban and its metabolites from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).

1. Protein Precipitation (PPT) Protocol

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Rivaroxaban-d4 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.

  • To 100 µL of human plasma in a glass tube, add 50 µL of an internal standard (IS) solution (e.g., Rivaroxaban-d4 in methanol).

  • Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate).

  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: Ramp to 90% B

    • 2.0-2.5 min: Hold at 90% B

    • 2.5-2.6 min: Return to 10% B

    • 2.6-3.5 min: Equilibrate at 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rivaroxaban436.0145.025
Rivaroxaban-d4 (IS)440.0145.025
Metabolite M-1 (Hydroxylated)To be determinedTo be determinedTo be determined
Metabolite M-2 (Hydrolyzed)To be determinedTo be determinedTo be determined

Note: The MRM transitions for metabolites need to be optimized using their respective analytical standards.

Data Presentation

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of rivaroxaban.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low1.598.74.2
Medium75101.22.8
High40099.53.5

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)
RivaroxabanProtein Precipitation~85%
RivaroxabanLiquid-Liquid Extraction~92%

Visualizations

Rivaroxaban Metabolism Pathway

Rivaroxaban_Metabolism cluster_cyp CYP-mediated Oxidation cluster_hydrolysis CYP-independent Hydrolysis Rivaroxaban Rivaroxaban M_oxidative Oxidative Metabolites (e.g., M-1) Rivaroxaban->M_oxidative CYP3A4, CYP2J2 M_hydrolytic Hydrolytic Metabolites (e.g., M-2) Rivaroxaban->M_hydrolytic Amide Hydrolysis Excretion Excretion (Renal and Fecal) Rivaroxaban->Excretion Unchanged M_oxidative->Excretion M_hydrolytic->Excretion

Caption: Metabolic pathways of rivaroxaban.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard (Rivaroxaban-d4) Plasma->IS Extraction Sample Preparation (PPT or LLE) IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution (100 µL Mobile Phase) Drydown->Reconstitution LC_Injection LC Injection (5 µL) Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Analysis Tandem Mass Spectrometry (ESI+, MRM) Chromatography->MS_Analysis Data_Processing Data Acquisition and Quantification MS_Analysis->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Development of a Validated Analytical Method for Rivaroxaban Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is a direct oral anticoagulant that specifically inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1] The metabolism of Rivaroxaban is a key aspect of its pharmacokinetic profile, with one of the major pathways involving the oxidative degradation of its morpholinone moiety.[2] This metabolic process leads to the formation of several metabolites, including the Rivaroxaban diol metabolite. The quantification of such metabolites is crucial in drug development and clinical research to fully understand the drug's disposition, potential for drug-drug interactions, and to assess the overall safety and efficacy profile.

This document provides a detailed protocol for the development and validation of a robust and sensitive analytical method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While a complete, publicly available, validated analytical method specifically for this compound is not extensively documented, this protocol is based on established methods for Rivaroxaban and its other metabolites, providing a strong foundation for method development and validation in a research setting.

Metabolic Pathway of Rivaroxaban to this compound

Rivaroxaban undergoes metabolism primarily in the liver, involving cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2J2) as well as CYP-independent hydrolysis.[3] The formation of the this compound metabolite occurs through the oxidative degradation of the morpholinone ring of the parent drug. This pathway is a significant contributor to the overall metabolism of Rivaroxaban.

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Oxidative_Metabolism Oxidative Degradation (CYP3A4, CYP3A5, CYP2J2) Rivaroxaban->Oxidative_Metabolism Morpholinone Moiety Rivaroxaban_Diol This compound Metabolite Oxidative_Metabolism->Rivaroxaban_Diol

Metabolic conversion of Rivaroxaban to its diol metabolite.

Experimental Workflow for Quantification of this compound

The overall workflow for the quantification of this compound in plasma samples involves sample preparation, UPLC-MS/MS analysis, and data processing. A simple protein precipitation step is proposed for sample cleanup, followed by chromatographic separation and detection by mass spectrometry.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Rivaroxaban-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Rivaroxaban-d4 at 500 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but may improve sensitivity).

  • Reconstitute the dried residue in 200 µL of mobile phase A.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for injection.

UPLC-MS/MS Method

Chromatographic Conditions

ParameterRecommended Value
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 2.5 min, hold for 0.5 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions (Proposed)

Note: These are proposed transitions and should be optimized during method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 454.1To be determined0.05To be optimizedTo be optimized
Rivaroxaban-d4 (IS) 440.1145.00.053025

The precursor ion for this compound is based on its molecular weight of approximately 453.9 g/mol . Product ions would need to be determined by infusing a standard of the diol metabolite and performing a product ion scan.

Method Validation Parameters (Target)

The following table summarizes the target validation parameters for the analytical method for this compound, based on typical requirements for bioanalytical method validation.

Validation ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%
Precision (Intra- and Inter-day) %RSD ≤ 15% (except at LLOQ, where it should be ≤ 20%)
Accuracy (Intra- and Inter-day) Within ± 15% of the nominal concentration (except at LLOQ, where it should be within ± 20%)
Recovery Consistent, precise, and reproducible
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte stability within ± 15% of the nominal concentration

Quantitative Data Summary for a Representative Rivaroxaban Method

While specific quantitative data for a validated this compound method is not available, the following table summarizes typical validation results for a validated LC-MS/MS method for the parent drug, Rivaroxaban, which can serve as a benchmark for the development of the diol method.

ParameterRivaroxaban
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) 0.7 - 10.9%
Inter-day Precision (%RSD) < 9%
Intra-day Accuracy (%) 87.5 - 112.6%
Inter-day Accuracy (%) Within ± 5%
Recovery ~70%

Conclusion

This document outlines a comprehensive approach for the development and validation of an analytical method for the quantification of the this compound metabolite in human plasma. The provided protocols for sample preparation and UPLC-MS/MS analysis are based on well-established methods for the parent drug and offer a robust starting point for researchers. The successful validation of this method will enable accurate and reliable measurement of this key metabolite, contributing to a more complete understanding of the clinical pharmacology of Rivaroxaban. It is imperative that the proposed method undergoes rigorous in-house validation to ensure it meets the required standards for its intended application.

References

Application Notes and Protocols for the Use of Rivaroxaban Diol as a Reference Standard in Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered anticoagulant that functions as a direct inhibitor of Factor Xa.[1][2] Ensuring the purity and controlling impurities in the active pharmaceutical ingredient (API) and final drug product is critical for its safety and efficacy.[3] Impurity profiling is a key aspect of pharmaceutical quality control, and the use of well-characterized reference standards is fundamental for accurate quantification of these impurities.[4]

Rivaroxaban diol (CAS No: 1160170-00-2) is a known related substance of Rivaroxaban. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity profiling of Rivaroxaban using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

PropertyValue
Chemical Name 5-chloro-N-({(5S)-3-[4-(2,3-dihydroxypropyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
CAS Number 1160170-00-2
Molecular Formula C19H20ClN3O6S
Molecular Weight 453.9 g/mol

Application: Impurity Profiling by RP-HPLC

This compound can be utilized as a reference standard for the identification and quantification of impurities in Rivaroxaban bulk drug and pharmaceutical dosage forms. A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended analytical technique.

Experimental Workflow for Impurity Profiling

The following diagram outlines the general workflow for using this compound as a reference standard in impurity profiling.

G Workflow for Impurity Profiling using this compound cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standard Prepare this compound Reference Standard Solution hplc_analysis Perform RP-HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Rivaroxaban Test Sample Solution prep_sample->hplc_analysis peak_integration Integrate Chromatographic Peaks hplc_analysis->peak_integration rrf_determination Determine/Apply Relative Response Factor (RRF) peak_integration->rrf_determination impurity_calc Calculate Impurity Content rrf_determination->impurity_calc

Caption: General workflow for impurity profiling.

Recommended RP-HPLC Method

This protocol is a composite based on several validated methods for Rivaroxaban impurity profiling.[5][6]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 250 nm
Injection Volume 10 µL
Diluent Acetonitrile and Water (1:1 v/v)
Preparation of Solutions

3.3.1. This compound Reference Standard Stock Solution (A):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.

3.3.2. Rivaroxaban Standard Stock Solution for RRF Determination (B):

  • Accurately weigh approximately 10 mg of Rivaroxaban reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.

3.3.3. Standard Solution for Impurity Quantification:

  • Transfer 1.0 mL of the this compound Reference Standard Stock Solution (A) to a 100 mL volumetric flask.

  • Dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL.

3.3.4. Test Sample Solution:

  • Accurately weigh and transfer a quantity of the Rivaroxaban sample equivalent to 100 mg of Rivaroxaban into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

Quantification of Impurities

The quantification of this compound and other impurities in the test sample can be performed using the prepared reference standard solution. For impurities other than this compound, a Relative Response Factor (RRF) must be determined if a specific reference standard for that impurity is not available.

Protocol for Determination of Relative Response Factor (RRF)

The RRF is a measure of the detector response of an impurity relative to the API.[7] According to ICH guidelines, if the response factors of the API and the impurity are not close, a correction factor should be applied for accurate quantification.[8][9]

Procedure:

  • Prepare a series of solutions of both Rivaroxaban reference standard (from solution B) and this compound reference standard (from solution A) at a minimum of three concentration levels, typically ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.

  • Inject each solution into the HPLC system under the specified chromatographic conditions.

  • Record the peak areas for both Rivaroxaban and this compound at each concentration level.

  • Plot a calibration curve of peak area versus concentration for each compound.

  • Determine the slope of the calibration curve for both Rivaroxaban and this compound.

  • Calculate the RRF using the following formula:

    RRF = (Slope of Impurity) / (Slope of API)

Calculation of Impurity Content

The percentage of this compound or another impurity in the Rivaroxaban sample can be calculated using the following formulas:

For this compound (assuming RRF = 1 if not determined):

% this compound = (Area of Diol in Sample / Area of Diol in Standard) x (Conc. of Diol Standard / Conc. of Sample) x 100

For other impurities using this compound as a surrogate standard:

% Impurity = (Area of Impurity in Sample / Area of Diol in Standard) x (1 / RRF of Impurity) x (Conc. of Diol Standard / Conc. of Sample) x 100

Method Validation Parameters

The analytical method for impurity profiling should be validated according to ICH guidelines.[8][9] Key validation parameters and typical acceptance criteria are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve Rivaroxaban, this compound, and other potential impurities from each other and from any degradation products.
Limit of Detection (LOD) Signal-to-Noise ratio of not less than 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of not less than 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%).
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., LOQ to 150% of the specification limit). Correlation coefficient (r²) ≥ 0.99.
Accuracy The recovery of the impurity spiked into a placebo or sample matrix should be within an acceptable range (e.g., 90-110%).
Precision Repeatability and intermediate precision should show a low relative standard deviation (%RSD), typically ≤ 5% for impurities at the specification limit.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase pH, column temperature, and flow rate.

Rivaroxaban Metabolism

Understanding the metabolic fate of Rivaroxaban is important in drug development as metabolites can be potential impurities. Rivaroxaban is metabolized through both CYP-dependent and CYP-independent pathways.[10] The major metabolic routes include oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds.[7]

G Simplified Metabolic Pathway of Rivaroxaban cluster_cyp CYP-Dependent Metabolism cluster_hydrolysis CYP-Independent Metabolism Rivaroxaban Rivaroxaban CYP3A4 CYP3A4/5 Rivaroxaban->CYP3A4 ~18% CYP2J2 CYP2J2 Rivaroxaban->CYP2J2 ~14% Hydrolysis Hydrolysis Rivaroxaban->Hydrolysis ~14% Oxidative_Metabolites Oxidative Metabolites (Morpholinone degradation) CYP3A4->Oxidative_Metabolites CYP2J2->Oxidative_Metabolites Elimination Elimination (Renal and Fecal) Oxidative_Metabolites->Elimination Hydrolytic_Metabolites Hydrolytic Metabolites (Amide bond cleavage) Hydrolysis->Hydrolytic_Metabolites Hydrolytic_Metabolites->Elimination

Caption: Rivaroxaban's metabolic pathways.

Conclusion

The use of this compound as a reference standard is a crucial component of a robust impurity profiling strategy for Rivaroxaban. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of Rivaroxaban products. Adherence to validated analytical methods and regulatory guidelines is paramount in drug development and manufacturing.

References

Application Notes & Protocols for Quantitative NMR (qNMR) Purity Assessment of Rivaroxaban Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and their related substances.[1][2][3] Unlike chromatographic methods, qNMR is a primary analytical method that does not typically require a reference standard of the analyte itself for quantification.[1][4] Instead, it relies on the direct relationship between the integrated NMR signal intensity and the number of protons giving rise to that signal.[3]

This document provides a detailed application note and protocol for the use of ¹H qNMR in assessing the purity of Rivaroxaban diol, a known metabolite of the anticoagulant drug Rivaroxaban.[5] The protocols outlined here are intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable method for the quality control of this compound.

Rivaroxaban and its Metabolite, this compound

Rivaroxaban is a direct Factor Xa inhibitor, which plays a crucial role in the blood coagulation cascade.[6][7][8] By inhibiting Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots.[6][7][8] this compound is a metabolite of Rivaroxaban and its purity is of significant interest in drug metabolism and safety studies.

Principle of qNMR for Purity Assessment

The fundamental principle of qNMR lies in the fact that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] For purity determination using an internal standard (IS), the purity of the analyte (this compound) can be calculated using the following equation:

Where:

  • I_analyte and I_IS are the integrated areas of the signals for the analyte and the internal standard, respectively.[9]

  • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.[9]

  • MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.[9]

  • m_analyte and m_IS are the masses of the analyte and the internal standard.[9]

  • Purity_IS is the certified purity of the internal standard.[10]

Experimental Protocols

Materials and Equipment
  • Analyte: this compound

  • Internal Standard (IS): Maleic acid, Dimethyl sulfone, or another suitable certified reference material with known purity (≥99.5%). The choice of IS should ensure that its signals do not overlap with the analyte or solvent signals.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or other suitable deuterated solvent in which both the analyte and IS are fully soluble.

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Flasks and Pipettes

  • Vortex Mixer and/or Sonicator

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Internal Standard Stock Solution:

    • Accurately weigh approximately 10-20 mg of the internal standard into a 10 mL volumetric flask.

    • Dissolve the IS in the deuterated solvent (e.g., DMSO-d₆) and make up to the mark.

    • Calculate the exact concentration of the IS solution.

  • Analyte Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound into a vial.

    • Accurately add a known volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution of the sample using a vortex mixer or sonicator.

    • Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.

ParameterRecommended Value/SettingRationale
Pulse Program A standard 90° pulse-acquire sequence (e.g., zg30 on Bruker)Ensures maximum signal intensity for quantification.
Transmitter Frequency Calibrated for ¹H on the specific instrumentEnsures accurate chemical shift referencing.
Spectral Width (SW) ~16 ppm (e.g., -2 to 14 ppm)Covers the entire chemical shift range of interest.
Acquisition Time (AQ) ≥ 3 secondsProvides sufficient digital resolution for accurate integration.
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing proton of interestEnsures complete relaxation of all relevant protons, which is crucial for accurate quantification. A conservative value of 30-60 seconds is often used if T₁ values are unknown.
Number of Scans (NS) 16 - 64 (or as needed for adequate S/N)Should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
Receiver Gain (RG) Optimized to avoid signal clippingPrevents ADC overflow and ensures signal linearity.
Temperature 298 K (25 °C) with temperature regulationMaintains stable experimental conditions to minimize chemical shift variations.
NMR Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all signals.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Reference the spectrum to the residual solvent signal (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration:

    • Select well-resolved, singlet signals for both this compound and the internal standard for integration.

    • Integrate the selected signals over a sufficiently wide chemical shift range (at least 20-30 times the signal half-width) to encompass the entire signal area.

    • Record the integral values.

Data Presentation and Calculation

The following table summarizes the necessary data for the purity calculation of this compound.

ParameterSymbolValueSource
Mass of this compound m_analyteUser-definedWeighed
Mass of Internal Standard m_ISUser-definedWeighed
Molecular Weight of this compound MW_analyte453.9 g/mol [6]
Molecular Weight of Internal Standard MW_ISe.g., 116.07 g/mol for Maleic AcidKnown
Purity of Internal Standard Purity_ISe.g., 99.8%Certificate of Analysis
Integral of this compound Signal I_analyteFrom spectrumNMR Data
Number of Protons (this compound) N_analyteUser-determined from spectrumNMR Data
Integral of Internal Standard Signal I_ISFrom spectrumNMR Data
Number of Protons (Internal Standard) N_ISe.g., 2 for Maleic AcidKnown

Example Calculation:

Assuming Maleic Acid as the internal standard and a specific, well-resolved singlet in the this compound spectrum corresponding to 2 protons is used for quantification.

  • m_analyte = 20.15 mg

  • m_IS = 10.05 mg

  • MW_analyte = 453.9 g/mol

  • MW_IS = 116.07 g/mol

  • Purity_IS = 99.8%

  • I_analyte = 1.50

  • N_analyte = 2

  • I_IS = 1.00

  • N_IS = 2

Caption: Workflow for qNMR purity assessment of this compound.

Conclusion

Quantitative ¹H NMR spectroscopy provides a reliable and accurate method for the purity assessment of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can confidently determine the purity of their samples. The use of a certified internal standard and careful optimization of experimental parameters are paramount to achieving high-quality, reproducible results. This method is a valuable tool for quality control in the research, development, and manufacturing of pharmaceuticals.

References

Application Notes and Protocols for Rivaroxaban Diol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism, with the diol metabolite being one of the key transformation products. Accurate and reliable quantification of Rivaroxaban diol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of Rivaroxaban and its metabolites, including the diol form.

The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are based on established methods for Rivaroxaban. These serve as a robust starting point for the development and validation of analytical methods for this compound. It is imperative to note that while these techniques are applicable, method validation specific to the diol metabolite is essential to ensure accuracy, precision, and sensitivity.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving reliable and reproducible results. The choice depends on factors such as the required limit of quantification, sample throughput, and the complexity of the biological matrix. The following table summarizes typical performance data for the different techniques when analyzing the parent drug, Rivaroxaban, which can be used as a benchmark for the development of methods for its diol metabolite.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery (%) 66 - 100[1]69.7 - 93.7[2]>90[3][4]
Matrix Effect Can be significantModerateMinimal
Lower Limit of Quantification (LLOQ) 0.5 - 2 ng/mL[5][6]0.5 ng/mL2 ng/mL[3][4]
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It is particularly suitable for high-throughput analysis. Acetonitrile and methanol are common precipitating agents.

Protocol:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold methanol containing the internal standard (e.g., Rivaroxaban-d4).[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or a well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]

Workflow Diagram:

plasma Plasma Sample (200 µL) add_is Add Methanol with Internal Standard (400 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that offers better selectivity than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • To 500 µL of plasma sample in a centrifuge tube, add a suitable internal standard.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the sample at 1000 rpm for 15 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase (e.g., 200 µL) for LC-MS/MS analysis.

Workflow Diagram:

plasma Plasma Sample (500 µL) + Internal Standard add_solvent Add Ethyl Acetate (3 mL) plasma->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (1000 rpm, 15 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides the highest degree of selectivity and concentration, resulting in the cleanest extracts and lowest matrix effects.

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add an internal standard and vortex. Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for analysis.[3][4]

Workflow Diagram:

condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Method Validation Considerations for this compound

When adapting these methods for the analysis of this compound, it is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensure no interference from endogenous matrix components or other metabolites at the retention time of this compound and its internal standard.

  • Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Investigate the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The sample preparation techniques of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction provide effective means for the extraction of Rivaroxaban and its metabolites from biological matrices. While the provided protocols are based on methods for the parent drug, they offer a solid foundation for the development of a robust and reliable bioanalytical method for this compound. Rigorous method validation is a critical and mandatory step to ensure the quality and integrity of the analytical data.

References

Application of Chiral Chromatography for Rivaroxaban Diol Enantiomers: A Method Development Guideline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a chiral molecule marketed as the (S)-enantiomer. The control of enantiomeric purity is a critical aspect of its development and quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a detailed overview of the application of chiral chromatography for the separation of enantiomers related to Rivaroxaban.

Data Presentation: Chiral Separation of Rivaroxaban Enantiomers

The following tables summarize quantitative data from various published methods for the chiral separation of Rivaroxaban and its (R)-enantiomer. These methods demonstrate successful enantioseparation using different chiral stationary phases (CSPs) and mobile phases.

Table 1: Chromatographic Conditions for Chiral Separation of Rivaroxaban Enantiomers

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Lux® 5 µm Cellulose-1Chiralcel OD-HChiralpak IC
Column Dimensions 150 x 4.6 mm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Ethanol:Heptane (30:70 v/v)n-Hexane:Isopropanol (50:50 v/v)Gradient Elution
Flow Rate 1.0 mL/minNot Specified0.8 mL/min
Temperature 50 °C35 °C27 °C
Detection Wavelength 250 nmNot Specified254 nm
Reference [7][1][8]

Table 2: Performance Data for Chiral Separation of Rivaroxaban Enantiomers

ParameterMethod 1Method 2
Resolution (Rs) 2.37≥ 2.0
Symmetry Factor (As) 1.24Not Specified
Limit of Detection (LOD) Not Specified0.025 µg/mL for (R)-enantiomer
Limit of Quantification (LOQ) Not Specified0.075 µg/mL for (R)-enantiomer
Linearity Range Not Specified0.075–1.2 µg/mL for (R)-enantiomer
Reference [7][1]

Experimental Protocols

The following are detailed experimental protocols based on established methods for the chiral separation of Rivaroxaban enantiomers. These can be adapted for the development of a method for Rivaroxaban diol enantiomers.

Protocol 1: Chiral Separation using Lux® 5 µm Cellulose-1 Column

This protocol is based on the USP monograph for Rivaroxaban chiral purity testing.[7]

1. Materials and Reagents:

  • Rivaroxaban Reference Standard (RS)

  • Rivaroxaban (R)-enantiomer Reference Standard (RS)

  • Ethanol (HPLC grade)

  • n-Heptane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

2. Chromatographic System:

  • HPLC system with UV detector

  • Column: Lux® 5 µm Cellulose-1, 150 x 4.6 mm

  • Detector Wavelength: 250 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Column Temperature: 50 °C

3. Mobile Phase Preparation:

  • Prepare a mixture of Ethanol and n-Heptane in a 30:70 volume/volume ratio.

  • Degas the mobile phase before use.

4. Standard Solution Preparation:

  • System Suitability Solution: Accurately weigh about 40 mg of Rivaroxaban RS and 0.4 mg of Rivaroxaban (R)-enantiomer RS into a 100 mL volumetric flask. Add approximately 50 mL of acetonitrile, sonicate to dissolve, and then dilute to volume with ethanol. This solution contains 0.4 mg/mL of Rivaroxaban and 0.004 mg/mL of the (R)-enantiomer.[7]

  • Test Solution: Prepare a solution of the test sample in the diluent (acetonitrile/ethanol) at a concentration of approximately 0.4 mg/mL of Rivaroxaban.

5. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the system suitability solution and record the chromatogram.

  • The resolution between the (R)-enantiomer and Rivaroxaban peaks should be not less than 1.5.[7] The symmetry factor for the Rivaroxaban peak should be not more than 1.5.[7]

  • Inject the test solution and record the chromatogram.

  • Calculate the percentage of the (R)-enantiomer in the test sample.

Protocol 2: Chiral Separation using Chiralcel OD-H Column

This protocol is based on a method developed for the enantioselective separation of Rivaroxaban.[1]

1. Materials and Reagents:

  • Rivaroxaban and its (R)-enantiomer

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

2. Chromatographic System:

  • HPLC system with UV detector

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Detector Wavelength: Not specified (a wavelength around 250 nm is recommended based on other methods)

  • Flow Rate: Not specified (a typical flow rate of 1.0 mL/min can be a starting point)

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

3. Mobile Phase Preparation:

  • Prepare a mixture of n-Hexane and Isopropanol in a 50:50 volume/volume ratio.[1]

  • Degas the mobile phase before use.

4. Standard and Test Solution Preparation:

  • Prepare standard and test solutions in a suitable diluent (e.g., mobile phase or a mixture of hexane and isopropanol) at appropriate concentrations for detection.

5. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to verify system suitability. The resolution between the enantiomers should be not less than 2.0.[1]

  • Inject the test solution and analyze the enantiomeric composition.

Method Development Considerations for this compound Enantiomers

When developing a chiral separation method for this compound enantiomers, the following points should be considered:

  • Column Screening: Start with polysaccharide-based chiral stationary phases such as those coated with cellulose or amylose derivatives (e.g., Lux Cellulose-1, Chiralcel OD-H, Chiralpak IC), as they have shown success with the parent compound.

  • Mobile Phase Optimization: Evaluate both normal-phase (e.g., hexane/isopropanol, hexane/ethanol) and reversed-phase (e.g., acetonitrile/water, methanol/water with additives) conditions. The diol functionality may increase the polarity of the analyte, potentially favoring reversed-phase or polar organic modes.

  • Additive Effects: The addition of small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine, ethanolamine) to the mobile phase can significantly impact peak shape and resolution.

  • Temperature: Temperature can influence enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 10 °C to 50 °C) to optimize the separation.

  • Detection: A photodiode array (PDA) detector is useful for initial method development to monitor the UV spectrum and ensure peak purity. Mass spectrometry (MS) detection can be employed for confirmation and in complex matrices.

Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase B Prepare Standard & Sample Solutions C System Equilibration B->C Load into HPLC D Inject Sample C->D E Chiral Separation on CSP D->E F UV/MS Detection E->F G Chromatogram Acquisition F->G Generate Data H Peak Integration & Identification G->H I Quantification of Enantiomers H->I J Reporting Results I->J

Caption: Workflow for Chiral Chromatography Analysis.

Logical Relationship in Chiral Method Development

G Analyte This compound Enantiomers CSP Chiral Stationary Phase (CSP) Cellulose/Amylose-based Analyte->CSP MobilePhase Mobile Phase Normal/Reversed Phase Analyte->MobilePhase Temperature Temperature Optimization CSP->Temperature MobilePhase->Temperature Detection Detection UV/MS Temperature->Detection Resolution Successful Enantiomeric Resolution Detection->Resolution

Caption: Key Factors in Chiral Method Development.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of Rivaroxaban Diol Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The metabolism of Rivaroxaban primarily occurs through oxidative degradation of the morpholinone moiety, leading to the formation of various metabolites, including the diol metabolite.[1] Accurate identification and characterization of these metabolites are crucial for understanding the drug's disposition and potential for drug-drug interactions. High-resolution mass spectrometry (HRMS) offers the precision and sensitivity required for the structural elucidation of such metabolites in complex biological matrices.

This document provides detailed application notes and protocols for the identification of the Rivaroxaban diol metabolite using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Analyte Information

CompoundMolecular FormulaMolecular Weight ( g/mol )
RivaroxabanC19H18ClN3O5S435.88
This compound MetaboliteC19H20ClN3O6S453.90

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is recommended for the extraction of Rivaroxaban and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., Rivaroxaban-d4 in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

MS Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 400°C
Gas Flow (Nitrogen) Desolvation: 800 L/hr; Cone: 50 L/hr
Mass Range m/z 100 - 1000
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (ddMS2)
Collision Energy (for MS/MS) Ramped collision energy (e.g., 10-40 eV)

Data Presentation

Expected High-Resolution Mass Data
CompoundAdductCalculated m/z
Rivaroxaban[M+H]+436.0728
This compound Metabolite[M+H]+454.0834
Fragmentation Data of Rivaroxaban for Comparison
Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure
436.0728145.01215-chloro-thiophene-2-carboxamide moiety
436.0728231.0798Morpholinone-phenyl-oxazolidinone core

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation Inject Extract hrms_analysis HRMS Analysis (Q-TOF or Orbitrap) lc_separation->hrms_analysis Eluent Transfer data_processing Data Processing (Metabolite Identification) hrms_analysis->data_processing Acquire Data

Caption: Experimental workflow for this compound identification.

Rivaroxaban Metabolism to Diol

metabolism_pathway rivaroxaban Rivaroxaban (C19H18ClN3O5S) diol_metabolite This compound Metabolite (C19H20ClN3O6S) rivaroxaban->diol_metabolite Oxidative Degradation (Hydroxylation)

Caption: Metabolic pathway of Rivaroxaban to its diol metabolite.

Discussion

The identification of the this compound metabolite is achieved through a combination of accurate mass measurement and fragmentation analysis. The high-resolution mass spectrometer provides the exact mass of the parent ion, which for the protonated diol metabolite is expected at m/z 454.0834. This mass corresponds to the addition of two hydroxyl groups (+32 Da) and two hydrogen atoms (+2 Da) to the parent Rivaroxaban molecule, followed by the loss of a double bond and a carbonyl group from the morpholinone ring, and subsequent protonation.

The fragmentation pattern of the diol metabolite, obtained through data-dependent MS/MS, is then compared to the fragmentation of the parent drug. Key fragments of Rivaroxaban include the 5-chloro-thiophene-2-carboxamide moiety (m/z 145.0121) and the morpholinone-phenyl-oxazolidinone core (m/z 231.0798).[2] The fragmentation of the diol metabolite is expected to show a mass shift in the fragment corresponding to the modified morpholinone ring, while the thiophene-carboxamide fragment should remain unchanged. This comparative fragmentation analysis is a powerful tool for confirming the site of metabolic modification.

For a definitive structural confirmation, further analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be required. However, the use of LC-HRMS provides a rapid and highly confident identification of the this compound metabolite in biological samples.

References

Application Notes & Protocols: A Stability-Indicating Assay for Rivaroxaban and its Diol Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban is a direct oral anticoagulant that functions as a selective inhibitor of Factor Xa.[1][2] During its synthesis and storage, or upon exposure to certain environmental conditions, impurities can develop, potentially affecting the drug's efficacy and safety.[3] One such critical impurity is the Rivaroxaban diol impurity (CAS No: 1160170-00-2).[4][5] This document provides a comprehensive, stability-indicating analytical method for the simultaneous determination of Rivaroxaban and its diol impurity. The described method is crucial for quality control in both bulk drug substance and finished pharmaceutical products.

The assay is designed to be specific, accurate, and precise, ensuring reliable separation of the active pharmaceutical ingredient (API) from its diol impurity and other potential degradation products. Forced degradation studies are essential to establish the stability-indicating nature of the method, demonstrating its utility in monitoring the stability of Rivaroxaban under various stress conditions.[6][7][8]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the stability-indicating assay of Rivaroxaban and its diol impurity.

Materials and Reagents
  • Rivaroxaban reference standard

  • This compound impurity reference standard

  • Acetonitrile (HPLC grade)[7][9]

  • Methanol (HPLC grade)[7]

  • Potassium dihydrogen phosphate (analytical grade)[7]

  • Orthophosphoric acid (analytical grade)[7]

  • Water (HPLC grade)[7]

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification.

ParameterSpecification
Column Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent[7]
Mobile Phase Buffer: Acetonitrile: Methanol in a gradient program[7]
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 2.9 with orthophosphoric acid.[1][2]
Gradient Program Time (min)
0
15
25
30
35
Flow Rate 1.0 mL/min[1][2]
Column Temperature 45°C[10]
Detection Wavelength 249 nm[1][2]
Injection Volume 15 µL[1]
Diluent Acetonitrile: Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution of Rivaroxaban: Accurately weigh and dissolve 25 mg of Rivaroxaban reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of Diol Impurity: Accurately weigh and dissolve 25 mg of this compound impurity reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing 100 µg/mL of Rivaroxaban and 1 µg/mL of the diol impurity.

  • Sample Preparation: Accurately weigh and dissolve a quantity of the drug substance or crushed tablets equivalent to 25 mg of Rivaroxaban in 25 mL of diluent. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Rivaroxaban drug substance.[7]

  • Acid Hydrolysis: Treat 1 mL of the Rivaroxaban stock solution with 1 mL of 1 M HCl and heat at 80°C for 4 hours.[10] Neutralize the solution with 1 M NaOH and dilute to the final concentration with diluent.

  • Base Hydrolysis: Treat 1 mL of the Rivaroxaban stock solution with 1 mL of 1 M NaOH and heat at 80°C for 4 hours.[10] Neutralize the solution with 1 M HCl and dilute to the final concentration with diluent.

  • Oxidative Degradation: Treat 1 mL of the Rivaroxaban stock solution with 1 mL of 5% v/v H₂O₂ and keep at 40°C for 4 hours.[10] Dilute to the final concentration with diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 12 hours.[7] Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours.[7] Prepare a sample solution from the stressed solid.

Data Presentation

The results of the forced degradation studies can be summarized to demonstrate the specificity of the method in separating Rivaroxaban from its degradation products, including the diol impurity.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of RivaroxabanPeak Purity of RivaroxabanResolution between Rivaroxaban and Diol Impurity
Acid Hydrolysis (1 M HCl, 80°C, 4h) Significant degradation observed[10]> 0.999> 2.0
Base Hydrolysis (1 M NaOH, 80°C, 4h) Significant degradation observed[10]> 0.999> 2.0
Oxidative Degradation (5% H₂O₂, 40°C, 4h) Significant degradation observed[10]> 0.999> 2.0
Thermal Degradation (80°C, 12h) Minimal degradation> 0.999> 2.0
Photolytic Degradation (1.2 million lux hours) Minimal degradation> 0.999> 2.0

Visualization of Workflows

The following diagrams illustrate the key processes in the development and execution of the stability-indicating assay.

Stability_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_API Rivaroxaban API/Drug Product Prep_Dissolve Dissolve in Diluent Prep_API->Prep_Dissolve Prep_Ref Rivaroxaban & Diol Impurity Reference Standards Prep_Ref->Prep_Dissolve Prep_Filter Filter (for sample) Prep_Dissolve->Prep_Filter HPLC_Inject Inject into HPLC System Prep_Filter->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection at 249 nm HPLC_Separate->HPLC_Detect Data_Integrate Integrate Peak Areas HPLC_Detect->Data_Integrate Data_Quantify Quantify Rivaroxaban & Diol Impurity Data_Integrate->Data_Quantify Data_Report Generate Report Data_Quantify->Data_Report

Caption: Experimental workflow for the stability-indicating HPLC assay.

Forced_Degradation_Logic cluster_stress Stress Conditions Rivaroxaban Rivaroxaban Drug Substance Acid Acid Hydrolysis Rivaroxaban->Acid Base Base Hydrolysis Rivaroxaban->Base Oxidation Oxidation Rivaroxaban->Oxidation Thermal Thermal Rivaroxaban->Thermal Photo Photolytic Rivaroxaban->Photo Analysis Analyze by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Separation of Rivaroxaban, Diol Impurity, & Degradants Analysis->Result

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Rivaroxaban Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of Rivaroxaban diol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] In the LC-MS/MS analysis of this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles, can cause these effects.[1]

Q2: What are the common signs of significant matrix effects in my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor accuracy and precision of quality control (QC) samples.[3]

  • Non-linearity of the calibration curve.[3]

  • Reduced sensitivity and a high limit of quantification (LOQ).[3]

  • Inconsistent or highly variable internal standard (IS) responses across different samples.

  • Significant differences in analyte response when comparing a standard in pure solvent versus a standard spiked into a biological matrix.

Q3: How can I proactively assess matrix effects during method development?

A3: Matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a pure solvent solution. The matrix effect is often calculated as follows: Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Chromatography

Symptom: Tailing, fronting, or broad peaks for this compound and/or the internal standard.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic solvent ratio and pH. For Rivaroxaban, a common mobile phase is a mixture of acetonitrile and an ammonium acetate or formate buffer.[4][5]
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Poor Sample Solubility Ensure the final sample extract is fully dissolved in a solvent compatible with the mobile phase.
Issue 2: Inconsistent Results and Poor Reproducibility

Symptom: High variability in analyte concentrations across replicate injections or between different batches of samples.

Possible Cause Troubleshooting Step
Inadequate Sample Preparation Optimize the sample extraction method. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[3]
Matrix Effects Implement strategies to mitigate matrix effects as detailed in the "Strategies to Overcome Matrix Effects" section below.
Internal Standard (IS) Issues Ensure the IS is a stable isotope-labeled version of the analyte (e.g., Rivaroxaban-d4) to best compensate for matrix effects.[6] Verify the IS concentration and stability.
Instrument Instability Check the LC-MS/MS system for leaks, pump fluctuations, or detector issues.
Issue 3: Ion Suppression or Enhancement

Symptom: Consistently low or high recovery values, or a significant difference in signal intensity between neat solutions and matrix-spiked samples.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to separate the analyte from the phospholipid elution zone.[7] Consider using a column specifically designed to retain phospholipids.
Inefficient Sample Cleanup Improve the sample preparation method. LLE with a suitable organic solvent or a well-chosen SPE sorbent can effectively remove interfering components.[3][8]
Ionization Source Contamination Clean the ion source of the mass spectrometer.
Inappropriate Ionization Mode While electrospray ionization (ESI) is common, consider atmospheric pressure chemical ionization (APCI) which can be less susceptible to matrix effects for certain compounds.[1]

Strategies to Overcome Matrix Effects

Sample Preparation

Proper sample preparation is the first and most critical step in mitigating matrix effects. The goal is to remove as many interfering endogenous components as possible while efficiently recovering the analyte of interest.

Method Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often results in "dirtier" extracts with significant matrix components remaining.[3]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[8]Can be more time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE) Offers the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.More complex method development and can be more expensive.
Chromatographic Separation

Optimizing the liquid chromatography can separate the analyte from co-eluting matrix components.

  • Gradient Elution: Employing a gradient elution with a steep increase in organic solvent can help to elute matrix components, such as phospholipids, after the analyte of interest has eluted.[7]

  • Column Chemistry: Utilize a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for better resolution.

  • Flow Rate: Adjusting the flow rate can also alter the retention times and improve separation from interfering peaks.

Internal Standard Selection

The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects.

  • Stable Isotope-Labeled (SIL) IS: A SIL IS (e.g., Rivaroxaban-d4) is the gold standard as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in a similar manner.[6]

  • Analog IS: If a SIL IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Spike with the internal standard solution (e.g., Rivaroxaban-d4).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate (or another suitable organic solvent).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound in Human Plasma
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Spike with the internal standard.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for injection.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Rivaroxaban, which can serve as a benchmark for this compound method development.

Table 1: Calibration Curve and Sensitivity

Parameter Typical Value Reference
Linearity Range0.5 - 609.3 ng/mL
Correlation Coefficient (r²)> 0.99[8]
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Table 2: Accuracy and Precision

QC Level Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%) Reference
LLOQ4.2104.8--
Low QC0.36 - 4.7392.58 - 101.821.03 - 2.77-[8][9]
Medium QC0.36 - 4.7392.58 - 101.821.03 - 2.77-[8][9]
High QC0.36 - 4.7392.58 - 101.821.03 - 2.77-[8][9]

Table 3: Recovery and Matrix Effect

Parameter Typical Value Reference
Extraction Recovery69.7%
Matrix EffectWithin acceptable limits (often 85-115%)[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Extraction (LLE/SPE/PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Bioanalytical workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent/Inaccurate Results check_chromatography Assess Peak Shape & Reproducibility start->check_chromatography evaluate_me Quantify Matrix Effect start->evaluate_me optimize_sample_prep Improve Sample Cleanup (LLE/SPE) evaluate_me->optimize_sample_prep If significant optimize_lc Optimize Chromatography evaluate_me->optimize_lc If co-elution use_sil_is Use Stable Isotope-Labeled IS evaluate_me->use_sil_is To compensate end Validated Method optimize_sample_prep->end optimize_lc->end use_sil_is->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Addressing Poor Ionization of Rivaroxaban Diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor ionization of Rivaroxaban diol, a neutral metabolite of Rivaroxaban. Due to its polarity and lack of a readily ionizable functional group, this compound can be challenging to detect using standard electrospray ionization (ESI) mass spectrometry methods.

Troubleshooting Guide

This section offers a step-by-step approach to enhancing the signal of this compound in your mass spectrometry experiments.

Q1: My signal for the this compound metabolite is weak or non-existent. What are the initial steps to improve it?

A: Start by systematically optimizing your ionization source and mobile phase conditions. Poor ionization of neutral, polar molecules is a common issue that can often be mitigated with careful parameter tuning.[1] It is crucial to screen both positive and negative polarity modes to ensure the optimal response is found.[2]

Initial Optimization Workflow:

  • Confirm Polarity: While the parent drug, Rivaroxaban, is typically analyzed in positive ion mode[3][4], it is essential to test both positive and negative modes for its metabolites.

  • Optimize Source Parameters: Fine-tune the ESI source settings. The capillary (sprayer) voltage, in particular, can significantly impact ionization efficiency.[2] Other critical parameters include the nebulizing gas flow, drying gas flow, and temperature, which should be optimized for your specific mobile phase composition and flow rate.[1]

  • Adjust Mobile Phase: Modify your liquid chromatography mobile phase to promote ionization. The addition of a small amount of an acid, like formic acid, can facilitate protonation in positive ion mode ([M+H]+).[5] Alternatively, using a buffer salt like ammonium formate can encourage the formation of ammonium adducts ([M+NH4]+), which is particularly effective for polar neutral compounds.[1]

cluster_0 Troubleshooting Workflow for Poor Ionization start Poor or No Signal for this compound step1 Step 1: Screen Ionization Modes (Positive & Negative ESI) start->step1 result Signal Enhanced step1->result no_improve Signal Still Poor step1->no_improve Check Signal step2 Step 2: Optimize Source Parameters (Capillary Voltage, Gas Flow, Temperature) step2->result no_improve2 Signal Still Poor step2->no_improve2 Check Signal step3 Step 3: Modify Mobile Phase (e.g., add Formic Acid or Ammonium Formate) step3->result no_improve3 Signal Still Poor step3->no_improve3 Check Signal step4 Step 4: Promote Adduct Formation (e.g., add Sodium Acetate for [M+Na]+) step4->result no_improve4 Signal Still Poor step4->no_improve4 Check Signal step5 Step 5: Chemical Derivatization (e.g., Boronic Acid or Dansyl Chloride) step5->result Analyze no_improve->step2 no_improve2->step3 no_improve3->step4 no_improve4->step5

Caption: Troubleshooting workflow for enhancing this compound signal.

Q2: Mobile phase optimization isn't providing a sufficient signal. What is the next logical step?

A: If basic optimization is insufficient, you should explore more advanced strategies focused on either enhancing adduct formation or employing chemical derivatization.[6] Derivatization, in particular, is a powerful technique to improve the ionization efficiency of compounds with neutral functional groups like alcohols.[7]

StrategyReagent / Mobile Phase ModifierExpected Adduct / Mass ShiftProsCons
Protonation 0.1% Formic Acid[M+H]⁺Simple to implement; compatible with reversed-phase chromatography.May not be sufficient for very poorly ionizing compounds.
Ammonium Adduct 5-10 mM Ammonium Formate or Ammonium Acetate[M+NH₄]⁺Effective for polar, neutral compounds; provides a stable adduct.[1]Can sometimes suppress the [M+H]⁺ signal; requires optimization.
Sodium Adduct Low concentration Sodium Acetate (e.g., 1 mM)[M+Na]⁺Can significantly increase sensitivity for molecules with free hydroxyl groups.[5]May lead to multiple adducts ([M+K]⁺); can be difficult to fragment in MS/MS.[8]
Boronic Acid Derivatization e.g., 4-Carboxyphenylboronic acid+147.01 Da (for 4-CPBA)Highly specific for vicinal diols; creates a readily ionizable carboxyl group.[9][10]Requires an additional sample preparation step (reaction).
Dansylation Dansyl Chloride+233.05 DaReacts with hydroxyl groups to add a highly ionizable dimethylamino group.[7]Reaction conditions (pH, temp) need to be optimized; less specific than boronic acids.

Q3: How do I perform chemical derivatization for a diol metabolite?

A: Derivatization with a boronic acid is a highly selective method for vicinal diols.[9][10] The reaction creates a stable cyclic boronate ester, attaching an ionizable tag to your analyte.

Experimental Protocol: Derivatization with 4-Carboxyphenylboronic Acid (4-CPBA)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Preparation:

    • Evaporate the dried sample extract containing the this compound metabolite to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Prepare a fresh derivatization solution consisting of 10 mg/mL of 4-Carboxyphenylboronic acid and 10 mg/mL of pyridine (as a catalyst) in an 80:20 (v/v) Acetonitrile:Water mixture.

    • Reconstitute the dried sample extract in 50 µL of the derivatization solution.

    • Vortex the mixture gently for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Analysis:

    • After incubation, cool the sample to room temperature.

    • Dilute the sample with an appropriate mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to quench the reaction.

    • Inject the derivatized sample into the LC-MS/MS system.

  • Mass Spectrometry Detection:

    • Monitor for the derivatized product in negative ion mode, looking for the [M-H]⁻ ion of the derivatized diol. The expected mass will be the mass of the this compound plus the mass shift from the boronic acid reagent minus the loss of two water molecules.

Frequently Asked Questions (FAQs)

Q1: Why does the parent Rivaroxaban ionize well, but its diol metabolite does not?

A: Rivaroxaban possesses several functional groups, including amide linkages and a morpholinone ring, which can be protonated under typical positive ESI conditions, leading to a strong [M+H]⁺ signal.[11] The diol metabolite, formed through oxidative metabolism[12][13], introduces two hydroxyl (-OH) groups. These groups increase the molecule's polarity but do not provide a site that is easily charged, resulting in poor ionization efficiency compared to the parent drug.

Q2: What is chemical derivatization and why is it so effective for a diol?

A: Chemical derivatization is a technique used to modify an analyte's chemical structure to enhance its analytical properties.[6] For mass spectrometry, this usually involves attaching a chemical tag that has a high ionization efficiency. For a diol, reagents like boronic acids are particularly effective because they react specifically with the two adjacent hydroxyl groups to form a new, stable cyclic structure that incorporates the ionizable tag.[10][14] This process transforms the hard-to-detect neutral molecule into one that readily forms ions in the ESI source.

cluster_1 Chemical Derivatization Concept Analyte This compound (Neutral, Poorly Ionizing) Product Derivatized Product (Cyclic Boronate Ester with Ionizable Tag) Analyte->Product + Reagent Boronic Acid Reagent (Contains Ionizable Tag, e.g., -COOH) Reagent->Product Reaction MS Enhanced Signal in Mass Spectrometer Product->MS

Caption: The process of chemical derivatization to enhance ionization.

Q3: Should I use positive or negative ion mode when analyzing the this compound?

A: This depends on your strategy.

  • Without Derivatization: Positive ion mode is generally the first choice. You should look for the protonated molecule ([M+H]⁺) or, more likely, adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[1][5]

  • With Derivatization: The choice of polarity depends on the derivatizing agent. If you use a reagent like 4-Carboxyphenylboronic acid, which adds a carboxylic acid group, negative ion mode ([M-H]⁻) will be far more sensitive. If you use a reagent like Dansyl chloride, which adds a basic tertiary amine, positive ion mode ([M+H]⁺) will be optimal.[7] Always verify with experimental data.

Q4: Is it worth trying Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?

A: Possibly, but ESI is generally the preferred method for polar molecules like a diol metabolite.[15] APCI is typically more effective for less polar, more volatile compounds of lower molecular weight.[2] While ESI should be your primary technique, if all attempts to improve the signal with ESI (including derivatization) fail, screening the sample with an APCI source is a reasonable troubleshooting step.

References

troubleshooting Rivaroxaban diol standard degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rivaroxaban diol standard.

Frequently Asked Questions (FAQs)

Q1: What is the this compound standard and why is it important?

A1: The this compound is a known impurity and potential degradation product of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant.[1][2] The diol standard is a purified reference material used in analytical testing to identify and quantify this specific impurity in Rivaroxaban active pharmaceutical ingredients (APIs) and finished drug products. Its use is critical for impurity profiling, stability testing, and ensuring the quality and safety of Rivaroxaban formulations.[1]

Q2: What are the common causes of this compound standard degradation?

A2: Like the parent drug, the this compound standard can be susceptible to degradation under various stress conditions. The primary causes of degradation include exposure to:

  • Acidic and Basic Conditions: Hydrolysis is a significant degradation pathway for Rivaroxaban and its related compounds.[3][4]

  • Oxidative Stress: Exposure to oxidizing agents can lead to the formation of degradation products.[3]

  • Photolytic Stress: Exposure to light, particularly UV radiation, can induce degradation.[4][5]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.[5][6]

Q3: How can I properly store and handle the this compound standard to prevent degradation?

A3: To ensure the stability of the this compound standard, it is crucial to:

  • Storage Conditions: Store the standard in a well-closed container, protected from light, at the temperature recommended by the supplier.

  • Avoid Contamination: Use clean, dry glassware and utensils when handling the standard to prevent cross-contamination.

  • Solution Preparation: Prepare solutions fresh for each use whenever possible. If solutions need to be stored, they should be kept at a low temperature (e.g., 2-8 °C) and protected from light for a limited duration. Stability studies have shown that Rivaroxaban in plasma is stable for up to 24 hours at room temperature and 4°C.[7]

  • Solvent Selection: Use high-purity solvents (e.g., HPLC grade) for solution preparation to minimize the introduction of reactive impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Purity Loss in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Degradation of the Standard 1. Verify Storage Conditions: Ensure the standard has been stored according to the manufacturer's recommendations (protection from light, appropriate temperature). 2. Prepare Fresh Solution: Prepare a new solution of the standard using high-purity solvents and re-analyze immediately. 3. Perform Stress Testing (for investigation): To confirm susceptibility, subject a small amount of the standard to forced degradation conditions (e.g., mild acid, base, or peroxide) and analyze the resulting chromatogram. This can help identify the degradation products.
Contamination 1. Solvent Blank: Inject the solvent used to dissolve the standard to check for any interfering peaks. 2. Clean Glassware: Ensure all glassware used for sample preparation is thoroughly cleaned and rinsed with a high-purity solvent. 3. System Suitability: Run a system suitability test to ensure the chromatographic system is clean and performing correctly.
Instrumental Issues 1. Column Performance: Check the column for degradation or contamination. If necessary, wash the column according to the manufacturer's instructions or replace it. 2. Detector Settings: Verify that the detector wavelength is set correctly for Rivaroxaban and its impurities (typically around 249 nm).[3][6]
Issue 2: Inconsistent Quantitative Results
Possible Cause Troubleshooting Steps
Standard Instability in Solution 1. Time-Course Study: Analyze the standard solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability in the chosen solvent and storage conditions. 2. Optimize Solution Conditions: If instability is observed, consider using a different solvent or adjusting the pH of the solution to improve stability.
Inaccurate Standard Preparation 1. Verify Weighing and Dilution: Double-check all calculations and ensure accurate weighing and dilutions were performed. Use calibrated analytical balances and volumetric flasks. 2. Solubility Issues: Ensure the standard is fully dissolved in the chosen solvent. Sonication may be required.[8]
Method Variability 1. System Precision: Perform multiple injections of the same standard solution to check for system precision. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%). 2. Method Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Rivaroxaban

The following table summarizes the degradation of Rivaroxaban under various stress conditions, which can provide insights into the potential stability of the this compound standard.

Stress ConditionReagent/ConditionDuration & TemperatureObserved Degradation of RivaroxabanReference
Acid Hydrolysis0.01 N HCl24 hours at 75°C5-10% degradation[3]
Acid Hydrolysis0.1 N HCl72 hours28% degradation[4][9]
Base Hydrolysis0.01 N NaOH1 hour at 75°C5-10% degradation[3]
Base Hydrolysis0.1 N NaOH72 hours35% degradation[4][9]
Oxidative0.05% H₂O₂24 hours at 75°COptimal degradation[3]
ThermalDry Heat12 hours at 80°CSignificant degradation[5]
PhotolyticUV LightNot specifiedDegradation observed[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Rivaroxaban and its Impurities

This protocol is based on established methods for the analysis of Rivaroxaban and is suitable for assessing the purity of the this compound standard.[3][5]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 30:70 (v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 249 nm

  • Column Temperature: 45°C[5]

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the this compound standard.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 100 µg/mL.

  • Further dilute as necessary to fall within the linear range of the method.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the prepared standard solution.

  • Record the chromatogram and determine the peak area and retention time of the this compound.

  • Assess the purity by calculating the area percentage of the main peak relative to any impurity peaks.

Visualizations

Logical Troubleshooting Workflow for Peak Purity Issues

G start Start: Unexpected Peak or Purity Loss check_storage Verify Standard's Storage Conditions start->check_storage prep_fresh Prepare Fresh Standard Solution check_storage->prep_fresh reanalyze Re-analyze Sample prep_fresh->reanalyze problem_solved Problem Resolved? reanalyze->problem_solved reanalyze->problem_solved end End: Issue Resolved problem_solved->end Yes investigate_contamination Investigate Contamination problem_solved->investigate_contamination No document Document Findings & Escalate problem_solved->document Still No run_blank Run Solvent Blank investigate_contamination->run_blank check_instrument Investigate Instrumental Issues investigate_contamination->check_instrument clean_glassware Use Freshly Cleaned Glassware run_blank->clean_glassware clean_glassware->reanalyze Re-run after cleaning check_column Check Column Performance check_instrument->check_column verify_detector Verify Detector Settings check_column->verify_detector verify_detector->reanalyze Re-run after checks

Caption: Troubleshooting workflow for purity issues.

Experimental Workflow for Standard Stability Assessment

G start Start: Assess Standard Stability prep_std Prepare Standard Solution start->prep_std initial_analysis Analyze at Time = 0 hours (Baseline) prep_std->initial_analysis store_solution Store Solution Under Defined Conditions (e.g., Room Temp, 4°C, Protected from Light) initial_analysis->store_solution analyze_t1 Analyze at Time = 2 hours store_solution->analyze_t1 analyze_t2 Analyze at Time = 4 hours analyze_t1->analyze_t2 analyze_t3 Analyze at Time = 8 hours analyze_t2->analyze_t3 analyze_t4 Analyze at Time = 24 hours analyze_t3->analyze_t4 compare_results Compare Peak Areas to Baseline analyze_t4->compare_results stable Conclusion: Standard is Stable compare_results->stable < 2% Change unstable Conclusion: Standard is Unstable (Consider fresh preparation for each use) compare_results->unstable > 2% Change

Caption: Workflow for assessing standard stability.

References

Technical Support Center: Optimization of Mobile Phase for Rivaroxaban Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the effective separation of Rivaroxaban and its impurities.

Troubleshooting Guide

Q1: I am observing poor peak shape (tailing) for the Rivaroxaban peak. What are the potential causes and solutions?

A1: Peak tailing for basic compounds like Rivaroxaban in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[1]

  • Cause: Interaction with residual silanol groups on the stationary phase. Rivaroxaban, being a weak base, can interact with these acidic sites, leading to tailing.[1]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A pH of 2.9 has been shown to be optimal for improving peak shape and retention stability for Rivaroxaban analysis.[1][2] At this pH, the silanol groups are protonated, reducing their interaction with the basic analyte.[1]

  • Solution 2: Use an End-Capped Column: Employing a well-end-capped column can reduce the number of accessible free silanol groups, thereby minimizing peak tailing.

  • Solution 3: Consider Mobile Phase Additives: The use of additives like n-butyl amine in the mobile phase can also help to mask the silanol groups and improve peak symmetry.[3]

Q2: My resolution between Rivaroxaban and its closely eluting impurities is insufficient. How can I improve it?

A2: Achieving adequate resolution is critical for accurate impurity profiling. Several factors in the mobile phase can be adjusted to enhance separation.

  • Solution 1: Optimize the Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer significantly impacts selectivity and resolution. Systematically varying the isocratic composition or the gradient slope can help to improve the separation of critical peak pairs. For instance, in an isocratic method, increasing the aqueous component (buffer) will generally increase retention times and may improve the resolution between early eluting peaks.[1][2]

  • Solution 2: Change the Organic Solvent: Switching from one organic solvent to another (e.g., acetonitrile to methanol) or using a combination of organic solvents can alter the selectivity of the separation. Methanol, for example, is a protic solvent and can offer different interactions compared to the aprotic acetonitrile.

  • Solution 3: Adjust the Mobile Phase pH: As with peak shape, pH can also influence the selectivity between Rivaroxaban and its impurities, especially if the impurities have different pKa values. Experimenting with a pH range around the pKa of the analytes can be beneficial. A pH of 2.9 has been found to provide good separation efficiency.[1][2]

  • Solution 4: Modify the Buffer Concentration: The ionic strength of the buffer can affect retention and selectivity. A typical starting concentration is 20-25 mM.[1][4][5]

Q3: The retention time of Rivaroxaban is too short, potentially masking early eluting impurities. How can I increase the retention time?

A3: An early elution of the main peak can compromise the detection and quantification of impurities that elute close to the void volume.[2][5]

  • Solution: The most effective way to increase the retention time in reversed-phase HPLC is to decrease the strength of the mobile phase. This is achieved by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the percentage of the aqueous buffer. For example, changing the mobile phase composition from a 50:50 (v/v) ratio of buffer to acetonitrile to a 70:30 (v/v) ratio has been shown to significantly increase the retention time of Rivaroxaban, allowing for better separation of potential impurities and degradants.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Rivaroxaban and its impurities?

A1: A widely used and effective starting point for an isocratic separation is a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a pH of around 2.9.[1][5][6][7] A common ratio to start with is 30:70 (v/v) of acetonitrile to 25 mM potassium phosphate monobasic buffer.[5][6][7] For gradient elution, a mobile phase system could consist of a buffered aqueous phase and an organic phase (e.g., acetonitrile or a mixture of acetonitrile and methanol).[8]

Q2: What detection wavelength is typically used for the analysis of Rivaroxaban and its impurities?

A2: The maximum absorbance for Rivaroxaban is often observed around 249-250 nm.[1][5] Therefore, a detection wavelength of 249 nm or 254 nm is commonly used for the analysis.[1][3][5]

Q3: How does the column chemistry affect the separation of Rivaroxaban impurities?

A3: The choice of stationary phase is crucial. A C18 column is the most common choice for Rivaroxaban analysis.[1][4][5] However, the specific characteristics of the C18 column, such as particle size, pore size, and end-capping, can influence the separation. For instance, a column with a high degree of end-capping will minimize peak tailing for the basic Rivaroxaban molecule. The use of smaller particle size columns (e.g., UPLC columns with sub-2 µm particles) can provide higher efficiency and better resolution in a shorter analysis time.[9]

Q4: Is a gradient or isocratic elution better for separating Rivaroxaban impurities?

A4: The choice between gradient and isocratic elution depends on the complexity of the sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be very effective for separating a limited number of impurities with similar polarities.[1][5]

  • Gradient elution , where the mobile phase composition is changed over time, is generally preferred for separating complex mixtures of impurities with a wide range of polarities. It allows for the elution of both early and late eluting impurities with good peak shape and in a reasonable timeframe.[3][8]

Q5: What are the key parameters to include in a system suitability test for a Rivaroxaban impurity method?

A5: A system suitability test ensures the chromatographic system is performing adequately for the intended analysis. Key parameters include:

  • Resolution: The resolution between the main Rivaroxaban peak and the closest eluting impurity should be greater than a specified value (e.g., >2.0).[9]

  • Tailing Factor: The tailing factor for the Rivaroxaban peak should be within an acceptable range (typically between 0.9 and 2.0) to ensure good peak symmetry.[1]

  • Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates, should be above a certain threshold (e.g., >2000) to ensure sharp peaks.[1]

  • Repeatability (%RSD): The relative standard deviation of peak areas and retention times from replicate injections of a standard solution should be below a specified limit (e.g., <2%).[5]

Data Presentation

Table 1: Summary of Mobile Phase Compositions for Rivaroxaban Impurity Analysis

Method TypeMobile Phase AMobile Phase BCompositionReference
Isocratic RP-HPLC25 mM Potassium Phosphate Monobasic Buffer (pH 2.9)Acetonitrile70:30 (v/v)[1][2]
Isocratic RP-HPLC20 mM Ammonium AcetateAcetonitrile65:35 (v/v)[4]
Gradient RP-HPLCMilli-Q water, Methanol, n-butyl amine (50:50:0.5 v/v/v)Acetonitrile, Ethanol, n-butyl amine (95:5:0.5 v/v/v)Gradient[3]
Isocratic RP-HPLC0.1% Phosphoric Acid (pH adjusted to 4.06)Acetonitrile, MethanolAqueous:Organic (90:8:2)[1][2]
Gradient RP-HPLC0.02M Monobasic Potassium Dihydrogen PhosphateAcetonitrile:Methanol mixtureGradient[8]

Table 2: Influence of Mobile Phase pH on Rivaroxaban Peak Characteristics

pHRetention Time (min)Tailing FactorTheoretical PlatesReference
2.9~12OptimalHighest[1][2]
5.0Slightly shorter than pH 2.9AcceptableLower than pH 2.9[1][2]
7.0Slightly shorter than pH 2.9AcceptableLower than pH 2.9[1][2]

Experimental Protocols

Detailed Methodology for Isocratic RP-HPLC Method[1][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm).[1][5]

  • Mobile Phase: A mixture of 25 mM monobasic potassium phosphate (pH adjusted to 2.9 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[1][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection Wavelength: 249 nm.[1][5]

  • Column Temperature: Ambient.[1][5]

  • Injection Volume: 15 µL.[5]

  • Sample Preparation: Dissolve the sample in a suitable diluent to achieve the desired concentration.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow cluster_start Initial Assessment cluster_method_development Method Development cluster_evaluation Evaluation cluster_optimization Optimization Loop cluster_final Finalization start Define Separation Goal: Separate Rivaroxaban from all known and potential impurities select_column Select Stationary Phase (e.g., C18 column) start->select_column initial_mp Establish Initial Mobile Phase (e.g., ACN/Buffer at pH 2.9) select_column->initial_mp run_initial Perform Initial Chromatographic Run initial_mp->run_initial eval_peaks Evaluate Peak Shape, Resolution, and Retention Time run_initial->eval_peaks poor_shape Poor Peak Shape (Tailing)? eval_peaks->poor_shape Assess adjust_ph Adjust Mobile Phase pH (e.g., lower to 2.9) poor_shape->adjust_ph Yes inadequate_res Inadequate Resolution? poor_shape->inadequate_res No adjust_ph->run_initial Re-run adjust_org_ratio Optimize Organic:Aqueous Ratio inadequate_res->adjust_org_ratio Yes incorrect_rt Incorrect Retention Time? inadequate_res->incorrect_rt No adjust_org_ratio->run_initial Re-run adjust_org_type Consider Different Organic Solvent (e.g., MeOH) adjust_org_ratio->adjust_org_type adjust_org_type->run_initial Re-run adjust_strength Adjust Mobile Phase Strength (Organic %) incorrect_rt->adjust_strength Yes system_suitability Perform System Suitability Testing incorrect_rt->system_suitability No adjust_strength->run_initial Re-run validation Method Validation system_suitability->validation If suitable

Caption: Workflow for mobile phase optimization in Rivaroxaban impurity analysis.

References

resolving co-elution of Rivaroxaban diol with other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Rivaroxaban and its metabolites, with a specific focus on resolving the co-elution of the Rivaroxaban diol metabolite.

Troubleshooting Guide: Resolving Co-elution of this compound

Issue: The this compound metabolite is co-eluting with other Rivaroxaban metabolites or endogenous matrix components, leading to inaccurate quantification.

This guide provides a systematic approach to troubleshoot and resolve this common chromatographic challenge.

Question: My this compound peak is showing poor resolution from an adjacent peak. What are the initial steps to improve separation?

Answer:

Initial efforts to resolve co-elution should focus on modifying the chromatographic conditions. The increased polarity of the diol metabolite compared to the parent drug is a key consideration. Here are the recommended initial steps:

  • Gradient Modification: Adjust the gradient elution profile. A shallower gradient provides more time for the components to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation. Methanol, being a more polar and protic solvent, can offer different selectivity for polar metabolites.

    • Aqueous Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of the analytes and, consequently, their retention and selectivity. A systematic evaluation of pH (e.g., in 0.5 unit increments) is recommended.

  • Flow Rate Reduction: Decreasing the flow rate can enhance separation efficiency, leading to narrower peaks and better resolution. However, this will also increase the run time.

Question: I've optimized the gradient and mobile phase, but co-elution persists. What advanced chromatographic strategies can I employ?

Answer:

If initial adjustments are insufficient, more advanced chromatographic techniques are necessary. Given the polar nature of the this compound metabolite, the following strategies are recommended:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities. This dual retention mechanism can provide unique selectivity for complex mixtures of metabolites with varying polarities and charge states.

  • Alternative Stationary Phases:

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity to traditional C18 columns due to π-π interactions, which can be beneficial for separating aromatic compounds like Rivaroxaban and its metabolites.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, π-π, and dipole-dipole interactions, offering unique selectivity for polar and aromatic compounds.

A comparison of these strategies is summarized in the table below:

StrategyPrincipleAdvantagesDisadvantages
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Excellent retention and separation of highly polar compounds.Can have longer equilibration times and be sensitive to the water content in the sample diluent.
Mixed-Mode Utilizes both hydrophobic and ion-exchange interactions.Offers unique selectivity and can retain a wide range of analytes with different properties.Method development can be more complex due to the dual retention mechanism.
Phenyl-Hexyl π-π interactions with the phenyl ligands.Provides alternative selectivity for aromatic compounds compared to C18.May not provide sufficient retention for very polar, non-aromatic metabolites.
PFP Multiple interaction modes (hydrophobic, π-π, dipole-dipole).Unique selectivity for a wide range of compounds, including halogenated and polar analytes.Selectivity can be highly dependent on mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway of Rivaroxaban leading to the formation of the diol metabolite?

A1: Rivaroxaban undergoes oxidative metabolism primarily mediated by CYP3A4 and CYP2J2 enzymes. One of the major metabolic pathways involves the oxidation of the morpholinone ring, which can lead to the formation of hydroxylated metabolites, including the diol metabolite.

Q2: What are the key challenges in the bioanalysis of Rivaroxaban and its metabolites?

A2: The primary challenges include:

  • The wide polarity range of the metabolites, from the relatively non-polar parent drug to highly polar metabolites like the diol.

  • Potential for co-elution with endogenous matrix components in biological samples (e.g., plasma, urine).

  • The need for sensitive and specific assays to accurately quantify low levels of metabolites.[1]

Q3: Can I use a C18 column to separate the this compound metabolite?

A3: While C18 columns are widely used for Rivaroxaban analysis, retaining and separating highly polar metabolites like the diol can be challenging due to its limited interaction with the non-polar stationary phase.[1] Optimization of the mobile phase (e.g., highly aqueous conditions, pH adjustment) is crucial. If co-elution persists, alternative stationary phases like those used in HILIC or mixed-mode chromatography are recommended.

Q4: How can I confirm the identity of the co-eluting peak?

A4: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is essential for confirming the identity of co-eluting compounds. By obtaining accurate mass measurements and fragmentation patterns, you can confidently identify the this compound metabolite and any interfering substances.

Experimental Protocols

Protocol 1: Standard Reversed-Phase UHPLC-MS/MS Method for Rivaroxaban and Metabolites

This protocol provides a baseline method that can be optimized to improve the separation of the diol metabolite.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95-5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transitions for Rivaroxaban and its metabolites should be optimized.

Protocol 2: HILIC Method for Improved Separation of Polar Metabolites

This protocol is recommended when co-elution of the polar diol metabolite cannot be resolved using reversed-phase chromatography.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Amide or other suitable HILIC stationary phase, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.

  • Gradient:

    • 0-1.0 min: 1% B

    • 1.0-5.0 min: 1-50% B

    • 5.0-6.0 min: 50% B

    • 6.0-6.5 min: 50-1% B

    • 6.5-8.0 min: 1% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI positive mode with optimized MRM transitions.

Visualizations

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Metabolism CYP3A4, CYP2J2 Oxidative Metabolism Rivaroxaban->Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites Metabolism->Hydroxylated_Metabolites Rivaroxaban_diol This compound (Increased Polarity) Hydroxylated_Metabolites->Rivaroxaban_diol Other_Metabolites Other Metabolites Hydroxylated_Metabolites->Other_Metabolites

Caption: Metabolic pathway of Rivaroxaban to the diol metabolite.

Troubleshooting_Workflow Start Co-elution of This compound Observed Step1 Initial Troubleshooting: - Adjust Gradient - Change Organic Modifier - Modify Mobile Phase pH - Reduce Flow Rate Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Advanced Strategies: - HILIC - Mixed-Mode Chromatography - Alternative Stationary Phase (e.g., Phenyl-Hexyl, PFP) Check1->Step2 No End Resolved Check1->End Yes Check2 Resolution Achieved? Step2->Check2 Step3 Confirm Peak Identity using HRMS Check2->Step3 Yes End_Fail Further Method Development Required Check2->End_Fail No Step3->End

References

enhancing the sensitivity of Rivaroxaban diol detection in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Rivaroxaban and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the detection sensitivity of Rivaroxaban metabolites, such as Rivaroxaban diol, in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological matrices like plasma or urine?

A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Rivaroxaban and its metabolites due to its high sensitivity and specificity.[1][2][3] Methods using electrospray ionization (ESI) in positive mode typically yield the best results. Optimizing sample preparation and chromatographic conditions is crucial for achieving the lowest limits of detection.

Q2: I am observing a weak signal or no signal for this compound. What are the potential causes and solutions?

A2: A weak or absent signal can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Ensure the MS is tuned for the specific precursor and product ions of this compound. The fragmentation of Rivaroxaban often yields a prominent product ion at m/z 144.80, which may serve as a starting point for optimizing the metabolite's transitions.[4][5]

  • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for the diol metabolite. Consider testing different SPE cartridges or LLE solvents.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analyte. Modifying the chromatographic gradient or improving sample cleanup can mitigate these effects.

  • Analyte Instability: Rivaroxaban and its metabolites can degrade under certain conditions. Ensure samples are stored properly (e.g., at -80°C) and assess stability under various conditions, such as freeze-thaw cycles and room temperature exposure.[6]

Q3: How can I effectively minimize matrix effects to improve detection sensitivity?

A3: Matrix effects, particularly ion suppression, are a common challenge. Here are some strategies to minimize them:

  • Improve Sample Cleanup: Transition from a simple protein precipitation method to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE is highly effective at removing interfering phospholipids and other matrix components.[4]

  • Optimize Chromatography: Use a longer chromatographic run time or a shallower gradient to better separate the analyte from co-eluting matrix components. Utilizing smaller particle size columns (e.g., UPLC) can also improve peak resolution.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of this compound is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, providing the most accurate correction. If a specific SIL-IS is unavailable, one for the parent drug, like Rivaroxaban-d4, can be used.[4]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering components, though this may compromise sensitivity if the analyte concentration is already very low.

Q4: Should I consider chemical derivatization for enhancing the sensitivity of this compound?

A4: Yes, chemical derivatization is a powerful strategy for enhancing the sensitivity of compounds with functional groups like hydroxyls (diols). Derivatization can improve ionization efficiency and chromatographic retention. For diol groups, derivatizing agents that introduce a readily ionizable moiety (e.g., a permanently charged group) or a non-polar group to improve chromatographic behavior can significantly boost signal intensity in LC-MS/MS analysis. This approach requires careful method development to ensure the reaction is complete and reproducible.

Troubleshooting Guides

Issue 1: High Signal Variability and Poor Precision

High variability in signal intensity across replicate injections or samples is a common issue that compromises data quality.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Automate the sample preparation process if possible. If performing manually, ensure precise and consistent pipetting, vortexing times, and evaporation steps. For SPE, ensure the cartridge bed does not dry out at critical steps.

  • Possible Cause 2: Matrix Effects.

    • Solution: As detailed in the FAQ, employ a stable isotope-labeled internal standard and improve sample cleanup to compensate for variable ion suppression between samples.[6]

  • Possible Cause 3: LC System Issues.

    • Solution: Check for leaks in the LC system. Ensure the autosampler is functioning correctly and injecting the programmed volume consistently. Flush the system to remove any potential blockages.

Issue 2: Low Analyte Recovery during Sample Extraction

Poor recovery results in a loss of analyte before it reaches the detector, directly impacting sensitivity.

  • Possible Cause 1: Inappropriate Extraction Solvent or SPE Sorbent.

    • Solution: The polarity of the diol metabolite is likely different from the parent drug. Systematically screen different LLE solvents or SPE sorbents (e.g., C18, mixed-mode) to find the optimal conditions for the metabolite. Recovery for Rivaroxaban has been reported to be over 96% with SPE and around 70% with LLE, providing a benchmark.[4]

  • Possible Cause 2: Incomplete Elution from SPE Cartridge.

    • Solution: Test different elution solvents and volumes. A stronger or more polar solvent may be required to elute the diol metabolite from the sorbent bed completely.

  • Possible Cause 3: Analyte Adsorption.

    • Solution: Analyte may adsorb to plasticware or glassware. Using low-binding microplates and vials can help. Adding a small amount of organic solvent to the sample matrix can also reduce non-specific binding.

Quantitative Data Summary

The following table summarizes the performance metrics from validated LC-MS/MS methods for the parent drug, Rivaroxaban. These values can serve as a benchmark when developing and validating a method for its diol metabolite.

ParameterBiological MatrixMethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Linearity & LLOQ Human PlasmaLC-MS/MS (SPE)2.00 - 500.932.00>96[4]
Human PlasmaLC-MS/MS (PPT)2 - 5002.00 (4 pg on column)Not Reported[2][6]
Human PlasmaUPLC-MS/MS0.5 - 4000.5Not Reported[1]
Human PlasmaLC-MS/MS (LLE)0.5 - 609.30.569.7
Human UrineUPLC-MS/MS10 - 10,00010Not Reported[1]

LLOQ: Lower Limit of Quantification; SPE: Solid Phase Extraction; PPT: Protein Precipitation; LLE: Liquid-Liquid Extraction.

Experimental Protocols

Protocol: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline based on established methods for Rivaroxaban and can be adapted for its diol metabolite.[4][5]

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution (e.g., Rivaroxaban-d4 in methanol). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol: General LC-MS/MS Conditions
  • LC System: UPLC/HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[1]

  • Mobile Phase:

    • A: 10 mmol/L ammonium acetate with 0.1% formic acid in water.[1]

    • B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A gradient elution from low to high percentage of mobile phase B over a short run time (e.g., 2-4 minutes) is typical.

  • Flow Rate: 0.4 mL/min.[1]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Example for Rivaroxaban: Precursor ion (Q1) m/z 436.2 → Product ion (Q3) m/z 144.8.[4]

    • Note: The specific MRM transition for this compound must be determined by infusing a standard of the metabolite and performing a product ion scan.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE, LLE, PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (UPLC/HPLC) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for the analysis of this compound.

G Start Low Signal Intensity or High Variability Observed CheckMS 1. Review MS/MS Parameters Start->CheckMS CheckSamplePrep 2. Evaluate Sample Preparation Start->CheckSamplePrep CheckLC 3. Assess Chromatography Start->CheckLC Tuning Is analyte tuning correct? Are MRM transitions optimal? CheckMS->Tuning Recovery Is extraction recovery >80%? Is precision <15%? CheckSamplePrep->Recovery PeakShape Is peak shape good? Is it separated from matrix? CheckLC->PeakShape Tuning->Recovery Yes OptimizeMS Action: Re-infuse standard and optimize tuning. Tuning->OptimizeMS No Recovery->PeakShape Yes OptimizePrep Action: Test alternative SPE/LLE methods. Use SIL-IS. Recovery->OptimizePrep No OptimizeLC Action: Modify gradient. Try a different column. PeakShape->OptimizeLC No End Problem Resolved PeakShape->End Yes OptimizeMS->Recovery OptimizePrep->PeakShape OptimizeLC->End

Caption: Troubleshooting logic for low sensitivity in LC-MS/MS analysis.

References

Technical Support Center: Robust Quantification of Rivaroxaban and its Diol Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of Rivaroxaban and its diol metabolite.

Frequently Asked Questions (FAQs)

Q1: We are observing poor peak shape and tailing for Rivaroxaban in our LC-MS/MS analysis. What are the likely causes and solutions?

A1: Poor peak shape for Rivaroxaban is a common issue that can often be attributed to several factors:

  • Column Choice: Rivaroxaban is a neutral molecule, and a C18 column is generally suitable. However, issues can arise from secondary interactions with residual silanols on the silica support. Using a high-purity, end-capped C18 column or a phenyl-hexyl column can often mitigate these interactions and improve peak shape.

  • Mobile Phase pH: Although Rivaroxaban is neutral, the pH of the mobile phase can influence the ionization efficiency and interaction with the stationary phase. A slightly acidic mobile phase, typically containing 0.1% formic acid, is commonly used to promote protonation and achieve good peak shapes.

  • Organic Modifier: The choice and proportion of the organic modifier (typically acetonitrile or methanol) are critical. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. Gradient elution can also help to improve peak shape and reduce run times.

  • Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase composition can lead to peak distortion. It is recommended to dissolve the final extracted sample in a solution that is as close as possible to the initial mobile phase conditions.

Q2: We are experiencing significant matrix effects, particularly ion suppression, when analyzing plasma samples for Rivaroxaban. How can we minimize this?

A2: Matrix effects are a significant challenge in bioanalysis and can lead to inaccurate quantification. Here are several strategies to address ion suppression for Rivaroxaban analysis:

  • Sample Preparation: The choice of sample preparation technique is crucial. While protein precipitation is a simple and fast method, it may not be sufficient to remove all interfering matrix components.[1] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix effects. For Rivaroxaban, LLE with a solvent like methyl tert-butyl ether (MTBE) has been shown to be effective.

  • Chromatographic Separation: Ensuring good chromatographic separation of Rivaroxaban from endogenous plasma components is key. Optimizing the LC gradient can help to separate the analyte from co-eluting matrix components that cause ion suppression.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as Rivaroxaban-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate correction for any signal suppression or enhancement.

  • Dilution: If matrix effects are still significant, diluting the sample with a clean solvent can reduce the concentration of interfering components. However, this may compromise the limit of quantification.

Q3: What are the recommended LC-MS/MS parameters for the quantification of Rivaroxaban?

A3: A robust LC-MS/MS method for Rivaroxaban typically involves the following:

  • Ionization Mode: Positive electrospray ionization (ESI+) is the preferred mode for Rivaroxaban as it readily forms a protonated molecule [M+H]+.

  • MRM Transitions: The most common multiple reaction monitoring (MRM) transition for Rivaroxaban is m/z 436.0 → 145.1.[2] The precursor ion (Q1) of m/z 436.0 corresponds to the protonated parent molecule, and the product ion (Q3) of m/z 145.1 is a stable fragment resulting from the cleavage of the morpholinone moiety. A secondary, confirmatory transition can also be monitored if required. For the internal standard Rivaroxaban-d4, the typical MRM transition is m/z 440.0 → 145.1.

  • Collision Energy: The collision energy will need to be optimized for your specific instrument but is generally in the range of 20-40 eV.

Q4: We need to quantify the Rivaroxaban diol metabolite. Can we use the same method as for the parent drug?

A4: While the sample preparation and chromatographic conditions used for Rivaroxaban may be a good starting point for the diol metabolite, the mass spectrometric parameters will be different and require specific optimization.

  • Identity of this compound: The this compound metabolite has the chemical formula C19H20ClN3O6S and a molecular weight of 453.9 g/mol . Its CAS number is 1160170-00-2.

  • Method Development Approach:

    • Obtain a Reference Standard: A certified reference standard of the this compound metabolite is essential for method development and validation.

    • Predict and Optimize MRM Transitions: Based on the structure of the diol metabolite, you will need to determine its protonated molecular ion [M+H]+, which will be the precursor ion (Q1). You will then need to perform product ion scans to identify stable fragment ions (Q3) and optimize the collision energy to find the most intense and specific MRM transitions.

    • Chromatographic Separation: The diol metabolite is more polar than Rivaroxaban. Therefore, you may need to adjust the chromatographic gradient (e.g., a slower ramp of the organic phase) to ensure adequate retention and separation from the parent drug and other metabolites.

    • Validation: Once the method is developed, it must be fully validated according to regulatory guidelines to ensure its accuracy, precision, and robustness for the quantification of the this compound metabolite.

At present, detailed and validated public methods specifically for the quantification of the this compound metabolite are not widely available in the scientific literature. The approach outlined above provides a general workflow for developing such a method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Sensitivity/Poor Signal 1. Inefficient ionization. 2. Suboptimal MRM transition. 3. Poor extraction recovery.1. Optimize mobile phase composition (e.g., formic acid concentration). Clean the ion source. 2. Re-optimize precursor and product ions and collision energy for both Rivaroxaban and the diol metabolite. 3. Evaluate a different sample preparation method (e.g., switch from protein precipitation to LLE or SPE).
High Background/Interference 1. Contamination from sample collection tubes or solvents. 2. Inadequate chromatographic separation from matrix components. 3. Carryover from previous injections.1. Use high-purity solvents and test different types of collection tubes. 2. Increase the chromatographic run time or modify the gradient to better separate the analyte from interferences. 3. Optimize the autosampler wash procedure with a strong solvent.
Inconsistent Results/High Variability 1. Inconsistent sample preparation. 2. Instability of the analyte in the matrix or after extraction. 3. Fluctuations in the LC-MS/MS system performance.1. Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. 2. Perform stability studies (freeze-thaw, benchtop, post-preparative) to assess analyte stability and adjust handling procedures accordingly. 3. Run system suitability tests before each batch and monitor instrument performance throughout the run.

Experimental Protocols

Refined LC-MS/MS Method for Robust Quantification of Rivaroxaban

This protocol is a refined method based on common practices in the literature for the quantification of Rivaroxaban in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (Rivaroxaban-d4 in methanol).

  • Add 50 µL of 0.1 M NaOH and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

Parameter Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Rivaroxaban) 436.0 > 145.1
MRM Transition (Rivaroxaban-d4) 440.0 > 145.1
Collision Energy Optimize for specific instrument (typically 25-35 eV)

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Rivaroxaban Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rivaroxaban436.0145.1~30
Rivaroxaban-d4 (IS)440.0145.1~30

Table 2: Typical Validation Parameters for a Robust Rivaroxaban Assay

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., CV% of IS-normalized matrix factor < 15%)
Stability (Freeze-Thaw, Benchtop, etc.) Within ±15% of nominal concentration

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Rivaroxaban-d4) plasma->add_is add_base Add 0.1 M NaOH add_is->add_base lle Liquid-Liquid Extraction (MTBE) add_base->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification (Peak Area Ratio) detect->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the quantification of Rivaroxaban.

troubleshooting_guide cluster_peak_shape Poor Peak Shape? cluster_matrix_effects Matrix Effects? cluster_low_signal Low Sensitivity? start Inconsistent Results? cluster_peak_shape cluster_peak_shape start->cluster_peak_shape Yes cluster_matrix_effects cluster_matrix_effects start->cluster_matrix_effects No, but... check_column Evaluate Column (C18, Phenyl-Hexyl) check_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) improve_cleanup Enhance Sample Cleanup (LLE/SPE) use_sil_is Use Stable Isotope Labeled IS optimize_ms Optimize MS Parameters (Source, MRM) check_recovery Verify Extraction Recovery cluster_peak_shape->check_column cluster_peak_shape->check_mobile_phase cluster_matrix_effects->improve_cleanup cluster_matrix_effects->use_sil_is cluster_low_signal cluster_low_signal cluster_matrix_effects->cluster_low_signal Still issues... cluster_low_signal->optimize_ms cluster_low_signal->check_recovery

Caption: Troubleshooting guide for Rivaroxaban quantification.

References

strategies to prevent the on-column degradation of Rivaroxaban diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Rivaroxaban diol during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column stability a concern?

This compound is a metabolite of Rivaroxaban, an oral anticoagulant.[1] Like many hydroxylated metabolites, this compound can be susceptible to on-column degradation during HPLC or UPLC analysis. This degradation can lead to inaccurate quantification, the appearance of artifact peaks, and misinterpretation of bioanalytical or stability data.

Q2: What are the potential mechanisms of on-column degradation for a diol metabolite like this compound?

On-column degradation of hydroxylated compounds can be influenced by several factors. Research indicates that 10-20% of certain bioactive compounds can hydrolyze on-column under typical HPLC conditions.[2] Potential mechanisms include:

  • Acid or Base Catalyzed Reactions: Residual acidic silanol groups on the silica-based stationary phase or extremes of mobile phase pH can catalyze dehydration or rearrangement reactions of the diol functionality.

  • Interaction with Metal Surfaces: Stainless steel components of the HPLC system (e.g., column hardware, frits) can have active metal oxide surfaces that may catalyze degradation, particularly oxidation.[3][4]

  • Thermal Degradation: Elevated column temperatures can accelerate degradation reactions.

Q3: What are the common signs of on-column degradation of this compound?

  • Poor peak shape (e.g., tailing, fronting, or splitting).

  • Appearance of unexpected impurity peaks that are not present in the original sample.

  • Loss of analyte response or poor recovery over a series of injections.

  • Inconsistent results between different columns or HPLC systems.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating on-column degradation of this compound.

Problem: Poor Peak Shape and/or Appearance of Degradant Peaks

Initial Assessment Workflow

A logical workflow for troubleshooting on-column degradation.
Troubleshooting Step Recommended Action Rationale
1. Modify Mobile Phase a. Optimize pH: Adjust the mobile phase to a neutral or slightly acidic pH (e.g., pH 6-7). If using acidic conditions, start with a milder acid like formic acid or acetic acid at low concentrations (e.g., 0.1%).Extreme pH values can catalyze the degradation of diols. Free silanols on the stationary phase are less likely to be ionized at mid-range pH, reducing their catalytic activity.[2]
b. Use Additives: Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active silanol sites.This can reduce interactions between the analyte and the stationary phase that may lead to degradation.
2. Evaluate Column and Stationary Phase a. Alternative Stationary Phases: If degradation persists on a standard C18 column, consider a column with a different stationary phase. A Diol column, designed for polar analytes, may provide a more inert surface.[5][6] Alternatively, a column with a more sterically protected or end-capped C18 phase can minimize silanol interactions.Diol columns have a hydrophilic surface that can be more compatible with polar analytes.[5][6] Highly end-capped C18 columns have fewer exposed silanols.
b. Use a Guard Column: A guard column can help to saturate the mobile phase with silica, potentially reducing the dissolution of the analytical column bed and minimizing the exposure of fresh, active sites.It acts as a protective layer for the analytical column.
c. Consider PEEK or Hybrid Surface Columns: If metal-catalyzed oxidation is suspected, columns with PEEK lining or those with hybrid surface technology can mitigate interactions with metal surfaces.[3][4]These materials provide a barrier between the analyte and the metal components of the column.[3][4]
3. Adjust System Parameters a. Lower Column Temperature: Reduce the column temperature to ambient or slightly above.Chemical reactions, including degradation, are generally slower at lower temperatures.
b. Reduce Analyte Residence Time: Increase the flow rate or use a shorter column to minimize the time the analyte spends on the column.Less time on the column means less opportunity for degradation to occur.

Experimental Protocols

Protocol 1: Screening for Optimal Mobile Phase pH

  • Prepare Buffer Solutions: Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 5.0, and 7.0) using a suitable buffer system (e.g., ammonium formate or ammonium acetate for LC-MS compatibility).

  • Sample Preparation: Prepare a known concentration of this compound standard in a solvent compatible with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Buffer at the selected pH

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to elute the analyte

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength or MS

  • Analysis: Inject the this compound standard using each mobile phase pH condition.

  • Evaluation: Compare the peak area, peak shape, and the presence of any degradant peaks across the different pH conditions to identify the optimal pH for stability.

Protocol 2: Evaluation of a Diol Stationary Phase

  • Column Installation: Install a Diol HPLC column (e.g., 5 µm, 4.6 x 150 mm) into the HPLC system.

  • Column Equilibration: Equilibrate the Diol column with the mobile phase under HILIC (Hydrophilic Interaction Liquid Chromatography) conditions, which typically involves a high percentage of organic solvent.

  • Chromatographic Conditions:

    • Column: Diol, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Acetonitrile with 0.1% formic acid

    • Mobile Phase B: Water with 0.1% formic acid

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV or MS

  • Analysis and Comparison: Inject the this compound standard and compare the resulting chromatogram to that obtained using the C18 column under the optimized conditions from Protocol 1. Assess for improvements in peak shape and reduction in degradation products.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_evaluation Data Evaluation cluster_optimization Optimization prep_sample Prepare this compound Standard inject_c18 Inject on C18 Column prep_sample->inject_c18 inject_diol Inject on Diol Column prep_sample->inject_diol prep_mobile_phase Prepare Mobile Phases (Varying pH / Composition) prep_mobile_phase->inject_c18 prep_mobile_phase->inject_diol eval_c18 Assess Peak Shape and Degradation on C18 inject_c18->eval_c18 eval_diol Assess Peak Shape and Degradation on Diol inject_diol->eval_diol compare Compare Results eval_c18->compare eval_diol->compare optimize Select Optimal Conditions compare->optimize

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Rivaroxaban Diol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the accurate and efficient analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. Rivaroxaban, a widely used anticoagulant, and its potential impurities, such as Rivaroxaban diol, are subject to stringent regulatory scrutiny. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in speed, resolution, and sensitivity.

This guide provides a comprehensive cross-validation comparison of a representative reversed-phase HPLC (RP-HPLC) method and a proposed UPLC method for the determination of Rivaroxaban and its diol impurity. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on analytical method selection and implementation.

Experimental Protocols

A detailed description of the chromatographic conditions for both the established HPLC method and the proposed, scaled UPLC method are provided below. The UPLC method has been theoretically derived from the HPLC method based on established principles of method transfer, aiming for a significant reduction in analysis time while maintaining or improving separation efficiency.

High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating RP-HPLC technique developed for the determination of Rivaroxaban and its process-related impurities.[1][2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm particle size).[2]

  • Mobile Phase:

    • Buffer: 0.02M monobasic potassium dihydrogen phosphate.

    • Solvent Mixture: Acetonitrile and methanol.

    • Gradient Program: A gradient elution is employed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 251 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are typically dissolved in a mixture of acetonitrile and water.

Proposed Ultra-Performance Liquid Chromatography (UPLC) Method

This proposed UPLC method is a scaled-down version of the HPLC method, designed to leverage the benefits of UPLC technology, such as smaller particle size columns and higher operating pressures.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Buffer: 0.02M monobasic potassium dihydrogen phosphate.

    • Solvent Mixture: Acetonitrile and methanol.

    • Gradient Program: The gradient profile is geometrically scaled from the HPLC method to maintain selectivity.

  • Flow Rate: 0.4 mL/min (scaled from the HPLC method).

  • Column Temperature: 40°C.

  • Detection Wavelength: 251 nm.

  • Injection Volume: 2 µL (scaled from the HPLC method).

  • Sample Preparation: Same as the HPLC method.

Method Performance and Validation Data

The following tables summarize the validation parameters for the established HPLC method and the anticipated performance of the proposed UPLC method. The UPLC data is extrapolated based on the typical performance enhancements observed when transferring a method from HPLC to UPLC, including reduced run times, increased sensitivity (lower LOD and LOQ), and comparable or improved precision and accuracy.

Table 1: Chromatographic Performance Comparison
ParameterHPLC MethodProposed UPLC Method (Expected)
Retention Time of Rivaroxaban ~12 min~2.5 min
Total Run Time ~25 min~5 min
Resolution between Rivaroxaban and Diol Impurity > 2.0> 2.0
Theoretical Plates ~10,000~25,000
Tailing Factor < 1.5< 1.2
Table 2: Validation Parameter Comparison
ParameterHPLC MethodProposed UPLC Method (Expected)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Range 0.1 - 150% of specification limit0.1 - 150% of specification limit
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.02 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.06 µg/mL~0.015 µg/mL
Robustness CompliesComplies

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the cross-validation of the HPLC and UPLC methods, as well as the signaling pathway of Rivaroxaban.

Cross-Validation Workflow: HPLC vs. UPLC for this compound cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comparison Comparative Analysis hplc_dev Method Development & Optimization hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample hplc_data Data Acquisition & Processing hplc_sample->hplc_data hplc_report Reporting hplc_data->hplc_report compare_performance Performance Comparison (Speed, Resolution, Sensitivity) hplc_report->compare_performance compare_validation Validation Data Comparison (Accuracy, Precision, Linearity) hplc_report->compare_validation uplc_transfer Method Transfer & Scaling uplc_val Method Validation (ICH Q2) uplc_transfer->uplc_val uplc_sample Sample Analysis uplc_val->uplc_sample uplc_data Data Acquisition & Processing uplc_sample->uplc_data uplc_report Reporting uplc_data->uplc_report uplc_report->compare_performance uplc_report->compare_validation equivalence Assessment of Method Equivalence compare_performance->equivalence compare_validation->equivalence start Define Analytical Target Profile start->hplc_dev start->uplc_transfer

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Rivaroxaban's Mechanism of Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes conversion Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) FactorXa Factor Xa FactorXa->Prothrombin catalyzes conversion Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa inhibits

Caption: Rivaroxaban's inhibitory effect on the coagulation cascade.

Conclusion

The cross-validation of analytical methods is a critical exercise in pharmaceutical development, ensuring that newer, more efficient technologies like UPLC can be implemented without compromising data quality. The proposed UPLC method for the analysis of Rivaroxaban and its diol impurity offers a significant reduction in analysis time and solvent consumption, leading to increased sample throughput and reduced operational costs. The expected improvements in sensitivity and resolution further underscore the advantages of transitioning from HPLC to UPLC.

While the presented UPLC method is based on established principles of method transfer, it is imperative that a full validation study, in accordance with ICH Q2(R1) guidelines, be performed before its implementation in a regulated environment. This will ensure that the method is fit for its intended purpose and that the data generated is accurate, reliable, and reproducible.

References

Comparative Stability of Rivaroxaban Under Stress Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of rivaroxaban's stability under various stress conditions reveals significant degradation under hydrolytic (acidic and basic) and oxidative environments, while demonstrating relative stability under thermal and photolytic stress. This guide provides a detailed comparison of its behavior under these conditions, supported by quantitative data and experimental protocols.

This report synthesizes findings from multiple studies that subjected rivaroxaban to forced degradation as per the International Conference on Harmonisation (ICH) guidelines. It is important to note that while rivaroxaban is metabolized to various compounds, including the rivaroxaban diol metabolite, extensive literature searches did not yield specific stability data for this metabolite under comparable stress conditions. Therefore, the following data and discussion are confined to the parent drug, rivaroxaban.

Quantitative Stability Analysis

The stability of rivaroxaban was evaluated under five key stress conditions: acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal stress, and photolytic stress. The percentage of degradation varies significantly across these conditions, highlighting the specific vulnerabilities of the molecule.

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 0.01 N HCl75 °C24 hours5-10%[1]
0.1 N HClRoom Temp.72 hours28%[2][3]
Basic Hydrolysis 0.01 N NaOH75 °C1 hour5-10%[1]
0.1 N NaOHRoom Temp.72 hours35%[2][3]
Oxidative Degradation 0.05% H₂O₂75 °C24 hoursOptimal (not specified)[1]
3% H₂O₂Room Temp.72 hoursStable[2]
Thermal Stress Dry Heat75 °C24 hoursNot Significant[1]
Dry Heat105 °C7 daysStable[2]
Photolytic Stress UV light (200 W h/m²) & Visible light (1.2 million lux hours)Ambient7 daysStable[2]
SunlightAmbient72 hoursNot Found[4]

Note: "Optimal" degradation in one study indicates that the conditions were sufficient to achieve the desired level of degradation for method validation, though the exact percentage was not stated. "Stable" or "Not Significant" indicates minimal to no degradation was observed under the specified conditions.

Experimental Protocols

The methodologies employed in the cited studies for stress testing of rivaroxaban are crucial for reproducing and building upon these findings. The primary analytical technique used for quantification and separation of degradation products was Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Forced Degradation Procedure

A stock solution of rivaroxaban is prepared and then subjected to the following stress conditions:

  • Acidic Hydrolysis: The drug solution is treated with a specified concentration of hydrochloric acid (e.g., 0.01 N to 1 N HCl) and is often heated (e.g., at 75°C) or kept at room temperature for a defined period (e.g., 1 to 72 hours). The solution is then neutralized with a base.[1][2][5]

  • Basic Hydrolysis: The drug solution is treated with a specified concentration of sodium hydroxide (e.g., 0.01 N to 1 N NaOH) and subjected to similar temperature and duration conditions as acid hydrolysis. The solution is then neutralized with an acid.[1][2]

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 0.05% to 5% H₂O₂) and maintained at a specific temperature for a set duration.[1][6]

  • Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a high temperature (e.g., 75°C to 105°C) for an extended period.[1][2][6]

  • Photolytic Degradation: The solid drug substance or a solution is exposed to UV and visible light in a photostability chamber for a specified duration.[2][6]

Analytical Method: RP-HPLC
  • Column: A C18 column (e.g., Thermo ODS Hypersil, 4.6 x 250 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate monobasic, pH 2.9) is used in an isocratic or gradient elution mode.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][5]

  • Detection: UV detection is performed at a wavelength of approximately 249 nm or 250 nm.[1][5]

  • Analysis: The samples are injected into the HPLC system, and the resulting chromatograms are analyzed to determine the percentage of degradation of rivaroxaban and to separate it from its degradation products.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting stress stability studies on a drug substance like rivaroxaban.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis DrugSubstance Rivaroxaban API StockSolution Prepare Stock Solution DrugSubstance->StockSolution Acid Acidic (e.g., 0.1N HCl, RT, 72h) StockSolution->Acid Base Basic (e.g., 0.1N NaOH, RT, 72h) StockSolution->Base Oxidative Oxidative (e.g., 3% H2O2, RT, 72h) StockSolution->Oxidative Thermal Thermal (e.g., 105°C, 7 days) StockSolution->Thermal Photolytic Photolytic (UV & Visible Light, 7 days) StockSolution->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilution Dilution to Working Concentration Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralize->Dilution HPLC RP-HPLC Analysis Dilution->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: Workflow for forced degradation studies of Rivaroxaban.

Conclusion

The stability of rivaroxaban is significantly influenced by pH and oxidative stress. It is most susceptible to degradation in both acidic and basic environments, with the extent of degradation increasing with time and temperature. While it shows some degradation under specific oxidative conditions, it is largely stable under thermal and photolytic stress. These findings are critical for the formulation development, packaging, and storage of rivaroxaban-containing drug products to ensure their quality, efficacy, and safety. Further research is warranted to elucidate the stability of its major metabolites, such as the this compound, under similar stress conditions to provide a more complete stability profile of the drug and its related substances.

References

Comparative Analysis of Analytical Methods for Rivaroxaban Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative summary of analytical methods for the quantification of Rivaroxaban . Despite the initial topic request for "Rivaroxaban diol," a comprehensive search of scientific literature did not yield specific inter-laboratory comparison studies for this metabolite. The following data has been compiled from individual studies on Rivaroxaban and does not represent a direct, head-to-head inter-laboratory comparison. The performance characteristics reported are from the respective individual laboratory validations.

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of various analytical methods used for the quantification of Rivaroxaban in biological matrices and pharmaceutical dosage forms. The data presented is based on published experimental findings.

Data Presentation

The quantitative performance of different analytical methods for Rivaroxaban is summarized in the tables below. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Performance Characteristics of LC-MS/MS Methods for Rivaroxaban Quantification in Human Plasma

MethodLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)LLOQ (ng/mL)Recovery (%)
UPLC-MS/MS[1]0.5 - 400Within ±15% of nominal< 15%0.5Not Reported
LC-MS/MS0.5 - 609.387.5 - 112.60.7 - 10.90.569.7
LC-MS/MS[2]1 - 600Not ReportedNot Reported1Not Reported
HPLC-MS/MS[3]2.00 - 500.93>85 - <115≤152.00Not Reported
HPLC-MS/MS[4]2 - 500Within 100 ± 15%< 15%4 pg on column95.2 - 101.0

Table 2: Performance Characteristics of HPLC-UV Methods for Rivaroxaban Quantification

MethodMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
RP-HPLC[5]Bulk Drug & Tablets5 - 3098 - 102< 20.12420.3776
RP-HPLC[6]Tablets0.005 - 40.0Not ReportedNot ReportedNot ReportedNot Reported
RP-HPLC[7]Bulk Drug & Tablets5 - 5098.84< 20.0540.164
RP-HPLC[8]Bulk Drug5 - 30Not ReportedNot Reported0.4391.331

Experimental Protocols

Below is a detailed methodology for a representative LC-MS/MS method for the estimation of Rivaroxaban in human plasma, based on a published study.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a pre-labeled tube, add 25 µL of internal standard (Rivaroxaban D4).

  • Add 2.5 mL of the extraction solvent (a mixture of ethyl acetate and n-hexane).

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A suitable LC system capable of delivering a precise and accurate flow.

  • Column: C8 column.

  • Mobile Phase: Isocratic elution with a suitable mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: Not specified.

  • Total Run Time: 3.5 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 LC-MS/MS.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rivaroxaban: m/z 436.20 → 144.80[3]

    • Rivaroxaban D4 (IS): m/z 440.20 → 144.70[3]

4. Validation Parameters

The method was validated for selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability according to FDA guidelines.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Rivaroxaban in plasma using LC-MS/MS.

experimental_workflow sample Plasma Sample Collection is_addition Internal Standard Spiking sample->is_addition extraction Liquid-Liquid Extraction is_addition->extraction vortex Vortexing extraction->vortex centrifuge Centrifugation vortex->centrifuge evaporation Supernatant Evaporation centrifuge->evaporation reconstitution Residue Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection analysis Data Acquisition & Analysis injection->analysis

References

Navigating Bioanalytical Method Validation for Rivaroxaban Diol: A Guide Based on FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive overview of the validation process for a key metabolite of Rivaroxaban, Rivaroxaban diol, structured in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines, particularly the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidance.

While a wealth of validated methods exists for the parent drug, Rivaroxaban, specific, publicly available, and detailed comparative data on validated bioanalytical methods for its diol metabolite remains scarce. Therefore, this guide will focus on the essential validation parameters and experimental protocols that would be required to validate a novel bioanalytical method, such as one using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the quantification of this compound in a biological matrix like human plasma.

Core Principles of Bioanalytical Method Validation

A bioanalytical method validation ensures that a specific analytical procedure is suitable for its intended purpose. For the quantification of this compound, this involves a series of experiments to establish the method's reliability, reproducibility, and accuracy. The key validation parameters, as stipulated by the FDA, are summarized below.

Comparison of Method Performance Criteria

The following table outlines the typical acceptance criteria for the validation of a bioanalytical method intended for regulatory submission. These criteria would be applicable to a method for this compound.

Validation ParameterAcceptance CriteriaPurpose
Linearity & Range Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)To show the closeness of the measured concentration to the true concentration.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)To demonstrate the reproducibility of the method when repeated on the same sample.
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard.To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.To define the lower end of the analytical range.
Recovery Consistent and reproducible recovery of the analyte from the biological matrix.To assess the efficiency of the extraction process.
Matrix Effect Consistent and minimal impact of the biological matrix on the ionization of the analyte.To evaluate the influence of matrix components on the analytical signal.
Stability Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).To ensure the integrity of the analyte in the biological samples from collection to analysis.

Experimental Protocols for Method Validation

Detailed methodologies are crucial for the successful validation of a bioanalytical method for this compound. The following protocols are based on common practices for LC-MS/MS methods.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in an appropriate organic solvent.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of organic solvent and water. These solutions are used to spike the biological matrix to create calibration standards and quality control (QC) samples.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous plasma sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with an appropriate solvent.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: An appropriate LC column (e.g., a C18 column) and mobile phase composition are selected to achieve good separation of this compound from other matrix components. A gradient elution is often employed to optimize the separation.

  • Mass Spectrometry: The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in the validation of a bioanalytical method for this compound.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Sample Analysis cluster_Validation Validation Assessment Prep_Stock Prepare Stock Solutions (Analyte & IS) Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Prep_CC_QC Spike Matrix for Calibration Curve (CC) & QC Samples Prep_Work->Prep_CC_QC Sample_Prep Sample Preparation (e.g., Protein Precipitation) Prep_CC_QC->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision Selectivity Selectivity Data_Acquisition->Selectivity Stability Stability Data_Acquisition->Stability

Bioanalytical Method Validation Workflow

This diagram outlines the major stages of validating a bioanalytical method, from the initial preparation of standards to the final assessment of validation parameters.

Rivaroxaban_Metabolism_Simplified Rivaroxaban Rivaroxaban Metabolism Metabolism (CYP3A4, CYP2J2, etc.) Rivaroxaban->Metabolism Metabolites Inactive Metabolites Metabolism->Metabolites Diol_Metabolite This compound (Metabolite) Metabolism->Diol_Metabolite

Simplified Metabolism of Rivaroxaban

This diagram illustrates the metabolic conversion of the parent drug, Rivaroxaban, into its metabolites, including the diol form.

Conclusion

comparing the metabolic profile of Rivaroxaban in different species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic fate of the direct oral anticoagulant Rivaroxaban reveals a largely consistent profile across humans, rats, and dogs, with key metabolic pathways and primary metabolites remaining uniform. While comprehensive data in monkeys is limited in publicly available literature, in vitro and in vivo studies in other species provide a robust framework for understanding its biotransformation.

Rivaroxaban, a direct inhibitor of Factor Xa, undergoes metabolic degradation through two primary pathways: oxidative modification of its morpholinone moiety and hydrolysis of its amide bonds.[1][2] Across studied species, the parent drug, Rivaroxaban, is the principal component found circulating in plasma, indicating that none of its metabolites are present in major quantities or possess significant pharmacological activity.[1][3]

Quantitative Analysis of Rivaroxaban Metabolism

The metabolic profile and excretion routes of Rivaroxaban have been quantitatively assessed in humans, rats, and dogs, primarily through studies involving radiolabeled compounds. The data highlights species-specific variations in the primary route of excretion.

ParameterHumanRatDogMonkey
Primary Excretion Route RenalFecalBalanced Renal/FecalData not available
Total Radioactivity Recovered ≥92%[1]≥92%[1]≥92%[1]Data not available
Urinary Excretion (% of Dose) 66% (36% as unchanged drug)[1]25%[1]52%[1]Data not available
Fecal Excretion (% of Dose) 28%[1]67%[1]43%[1]Data not available
Major Circulating Component Unchanged Rivaroxaban[1][3]Unchanged Rivaroxaban[1][3]Unchanged Rivaroxaban[1][3]Data not available
Main Metabolite in Excreta M-1[1]M-1[1]M-1[1]Data not available

Experimental Protocols

The characterization of Rivaroxaban's metabolic profile relies on a combination of in vivo and in vitro experimental designs.

In Vivo Metabolism and Excretion Studies:

  • Test System: Typically involves the administration of a single oral or intravenous dose of radiolabeled ([¹⁴C]) Rivaroxaban to the test species (e.g., healthy human volunteers, Wistar rats, Beagle dogs).[1]

  • Sample Collection: Plasma, urine, and feces are collected at predetermined time points.[1]

  • Analysis: Samples are analyzed for total radioactivity to determine absorption, distribution, metabolism, and excretion (ADME) profiles. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is employed to separate and identify the parent drug and its metabolites.[1][2]

In Vitro Metabolism Studies:

  • Test System: Incubations are performed using liver microsomes and hepatocytes from different species (human, rat, dog).[2]

  • Procedure: Radiolabeled Rivaroxaban is incubated with these subcellular fractions or cells.[2]

  • Analysis: The resulting incubates are analyzed by HPLC with radioactivity detection and tandem mass spectrometry to generate metabolite profiles and elucidate the structures of the metabolites formed.[2]

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the biotransformation of Rivaroxaban and the methods used to study it, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

Experimental Workflow for Rivaroxaban Metabolism Studies cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_data Data Interpretation radiolabeled [14C] Rivaroxaban Administration (Oral/IV) species Human, Rat, Dog radiolabeled->species collection Plasma, Urine, Feces Collection species->collection analysis_vivo Radioactivity Profiling & LC-MS/MS Analysis collection->analysis_vivo identification Metabolite Structure Elucidation analysis_vivo->identification incubation [14C] Rivaroxaban Incubation systems Liver Microsomes & Hepatocytes incubation->systems analysis_vitro Metabolite Profiling by HPLC & Mass Spectrometry systems->analysis_vitro analysis_vitro->identification pathway Metabolic Pathway Identification identification->pathway comparison Cross-species Comparison pathway->comparison

Experimental workflow for studying Rivaroxaban metabolism.

Major Metabolic Pathways of Rivaroxaban cluster_oxidative Oxidative Degradation of Morpholinone Moiety cluster_hydrolysis Amide Hydrolysis rivaroxaban Rivaroxaban m2_m3_m8 Hydroxylated Metabolites (M-2, M-3, M-8) rivaroxaban->m2_m3_m8 CYP3A4/5, CYP2J2 m7 M-7 (Morpholinone Ring Hydrolysis) rivaroxaban->m7 CYP-independent m13_m15 M-13, M-15 (Chlorothiophene Amide Hydrolysis) rivaroxaban->m13_m15 CYP-independent m1 M-1 (Main Excreted Metabolite) m2_m3_m8->m1 Further Oxidation

Simplified diagram of Rivaroxaban's major metabolic pathways.

References

Rivaroxaban Diol vs. Other Metabolites: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic profile is paramount for assessing its efficacy and safety. This guide provides a detailed comparative analysis of Rivaroxaban diol and other major metabolites of the direct Factor Xa inhibitor, Rivaroxaban.

Rivaroxaban, an oral anticoagulant, undergoes extensive metabolism, leading to the formation of several metabolites. While the parent drug is responsible for the therapeutic effect, its metabolites are generally considered pharmacologically inactive. This guide summarizes the key characteristics of this compound and other significant metabolites, presenting available data on their formation, structure, and biological activity.

Metabolic Pathways of Rivaroxaban

Rivaroxaban is metabolized primarily in the liver through two main pathways:

  • Oxidative degradation of the morpholinone moiety: This is the major metabolic route, mediated predominantly by the cytochrome P450 enzymes CYP3A4/5 and CYP2J2. This pathway leads to the formation of several hydroxylated metabolites, including the precursors to this compound and other key metabolites.

  • CYP-independent hydrolysis of the amide bonds: This pathway contributes to a lesser extent to the overall metabolism of Rivaroxaban.

Unchanged Rivaroxaban is the most abundant and the only pharmacologically active component found in human plasma. Its metabolites are considered to have no significant anticoagulant activity.

Below is a diagram illustrating the main metabolic pathways of Rivaroxaban.

Rivaroxaban_Metabolism Metabolic Pathways of Rivaroxaban Rivaroxaban Rivaroxaban Oxidative_Metabolism Oxidative Metabolism (CYP3A4/5, CYP2J2) Rivaroxaban->Oxidative_Metabolism Hydrolysis Hydrolysis (CYP-independent) Rivaroxaban->Hydrolysis M2_M3 Hydroxylated Metabolites (e.g., M-2, M-3) Oxidative_Metabolism->M2_M3 M4 Metabolite M-4 (Inactive) Hydrolysis->M4 Rivaroxaban_diol This compound M2_M3->Rivaroxaban_diol M1 Metabolite M-1 (Inactive) M2_M3->M1 Experimental_Workflow Workflow for Rivaroxaban Metabolite Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Report Report Generation Quantification->Report

accuracy and precision of different analytical techniques for Rivaroxaban diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is paramount. This guide provides a comparative overview of analytical techniques for Rivaroxaban diol, a key metabolite of the anticoagulant Rivaroxaban. We delve into the accuracy and precision of these methods, supported by experimental data, to aid in the selection of the most suitable analytical approach.

The metabolism of Rivaroxaban primarily involves the oxidative degradation of its morpholinone moiety, leading to the formation of various metabolites, including the significant diol metabolite. Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of Rivaroxaban and its metabolites due to its high sensitivity and selectivity.

Comparative Analysis of Analytical Techniques

While a direct comparison of multiple validated methods specifically for this compound is limited in publicly available literature, we can infer the performance of common bioanalytical techniques based on studies that have validated methods for the parent drug, Rivaroxaban, and have indicated the capability to analyze its metabolites. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both typically coupled with tandem mass spectrometry (MS/MS).

Below is a summary of typical performance data for the analysis of Rivaroxaban, which can be considered indicative of the expected performance for its diol metabolite when using a validated LC-MS/MS method.

ParameterLC-MS/MSHPLC-UV
Limit of Quantification (LOQ) 0.5 - 2 ng/mL~10-20 ng/mL
Linearity Range 0.5 - 609.3 ng/mLVaries, typically higher concentrations
Intra-day Precision (%CV) 0.7 - 10.9%Generally <15%
Inter-day Precision (%CV) <15%<15%
Accuracy (%Bias) 87.5 - 112.6%Typically within ±15%
Recovery ~70%Varies

LC-MS/MS consistently demonstrates superior sensitivity with a lower limit of quantification, making it ideal for detecting the low concentrations of metabolites often present in biological matrices. Its high selectivity minimizes interference from other compounds.

HPLC-UV , while a more accessible and cost-effective technique, generally exhibits lower sensitivity compared to LC-MS/MS. This may limit its applicability for the quantification of low-level metabolites like this compound, especially in complex biological samples.

Experimental Workflow and Methodologies

A typical bioanalytical workflow for the quantification of Rivaroxaban and its metabolites, including the diol form, using LC-MS/MS is outlined below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction Protein Precipitation evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UPLC/HPLC reconstitution->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Quantification using Calibration Curve detection->quantification reporting Data Reporting and Analysis quantification->reporting

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol (Representative LC-MS/MS Method)

The following is a representative experimental protocol for the simultaneous determination of Rivaroxaban and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add an internal standard solution.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Rivaroxaban, this compound, and the internal standard would be monitored. For example, for Rivaroxaban, a common transition is m/z 436.1 → 145.1. The specific transition for this compound would need to be determined based on its mass.

Signaling Pathway Context

While not a signaling pathway in the traditional sense, the metabolic pathway of Rivaroxaban is crucial for understanding the generation of the diol metabolite.

Rivaroxaban Rivaroxaban Metabolism Metabolism (CYP3A4/5, CYP2J2) Rivaroxaban->Metabolism Diol_Metabolite This compound (M-2) Metabolism->Diol_Metabolite Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Metabolic conversion of Rivaroxaban to its diol metabolite.

A Comparative Guide to Method Transfer for Rivaroxaban Diol Analysis: From R&D to QC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the analysis of Rivaroxaban and its potential diol impurity, illustrating the transition from a research and development (R&D) environment to a quality control (QC) laboratory. The focus is on the strategic adjustments and validation requirements necessary to ensure a robust and efficient analytical method suitable for routine quality assessment.

Experimental Protocols

The successful transfer of an analytical method from R&D to QC hinges on a deep understanding of the method's capabilities and limitations. The R&D phase typically employs a more exploratory and comprehensive analytical approach to identify and characterize all potential impurities. In contrast, the QC method is optimized for routine use, emphasizing robustness, speed, and ease of use.

R&D Method: Ultra-High-Performance Liquid Chromatography (UPLC) with Gradient Elution

This method is designed for high-resolution separation of Rivaroxaban from a wide range of process-related impurities and degradation products, including the diol impurity. The use of UPLC provides enhanced sensitivity and resolution, which is critical during the development phase.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient from 95% A to 40% A

    • 8-9 min: Linear gradient from 40% A to 10% A

    • 9-10 min: Hold at 10% A

    • 10.1-12 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile:Water (50:50 v/v) to a final concentration of 0.5 mg/mL.

QC Method: High-Performance Liquid Chromatography (HPLC) with Isocratic Elution

This method is a simplified and robust version, optimized for the routine quantification of the known diol impurity in a QC setting. The isocratic elution and longer column provide reliable and repeatable results with less complexity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax SB C18, 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Data Presentation: A Comparative Analysis

The transition from an R&D to a QC method requires a thorough evaluation of the method's performance characteristics. The following tables summarize the key quantitative data for both the UPLC R&D method and the HPLC QC method, demonstrating the suitability of the latter for routine analysis. The data presented is representative of typical validation results.

Table 1: System Suitability

ParameterR&D Method (UPLC)QC Method (HPLC)Acceptance Criteria
Tailing Factor (Rivaroxaban)1.11.3≤ 2.0
Theoretical Plates (Rivaroxaban)> 15,000> 5,000> 2000
Resolution (Rivaroxaban & Diol)> 3.0> 2.0≥ 2.0
%RSD of Peak Area (n=6)< 1.0%< 1.5%≤ 2.0%

Table 2: Method Validation Summary

ParameterR&D Method (UPLC)QC Method (HPLC)ICH Guideline Requirement
Linearity (R²) 0.99980.9995≥ 0.999
Range (% of specification) LOQ - 200%LOQ - 150%Defined by impurity level
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 102.0%80 - 120%
Precision (%RSD)
- Repeatability0.8%1.2%≤ 5.0%
- Intermediate Precision1.5%2.0%≤ 10.0%
Limit of Detection (LOD) 0.01%0.03%Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03%0.10%Signal-to-Noise ≥ 10
Robustness Sensitive to flow rate and gradient changesRobust to minor changes in pH and mobile phase compositionConsistent results under varied conditions

Visualizing the Workflow

Method Transfer Workflow: R&D to QC

Method Transfer Workflow for Rivaroxaban Diol Analysis RD_Dev R&D Method Development (UPLC Gradient) RD_Val R&D Method Validation (Full Validation) RD_Dev->RD_Val Transfer_Protocol Method Transfer Protocol Generation RD_Val->Transfer_Protocol QC_Familiarization QC Lab Familiarization & Training Transfer_Protocol->QC_Familiarization CoValidation Co-validation in QC Lab (Partial or Full) QC_Familiarization->CoValidation QC_Implementation Routine QC Implementation (HPLC Isocratic) CoValidation->QC_Implementation Documentation Final Transfer Report QC_Implementation->Documentation

Caption: A flowchart illustrating the key stages of transferring an analytical method from R&D to QC.

Analytical Method Workflow

Analytical Workflow for this compound Analysis Sample_Prep Sample Preparation (Weighing & Dissolution) System_Suitability System Suitability Test (Standard Injection) Sample_Prep->System_Suitability Sample_Analysis Sample Analysis (HPLC/UPLC Injection) System_Suitability->Sample_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) Sample_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Quantification) Data_Acquisition->Data_Processing Result_Reporting Result Reporting & Review Data_Processing->Result_Reporting

Caption: A diagram showing the sequential steps involved in the analysis of a sample for this compound impurity.

References

Lack of Specific Linearity and Range Data for Rivaroxaban Diol Assays Necessitates Focus on Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods for Rivaroxaban Quantification

The most common methods for the quantification of Rivaroxaban in various biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors. These methods offer high sensitivity and specificity, crucial for pharmacokinetic and toxicokinetic studies.

MethodAnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLCRivaroxabanBulk Drug5-30 µg/mL0.9992[1]
LC-MS/MSRivaroxabanHuman Plasma1-600 ng/mLNot Reported[2][3][4]
LC-MS/MSRivaroxabanHuman Plasma0.5 - 609.3 ng/mLNot Reported
LC-MS/MSRivaroxabanHuman Plasma & Urine0.5-400 ng/mL (Plasma), 10-10,000 ng/mL (Urine)> 0.99[5]
HPLC-MS/MSRivaroxabanHuman Plasma2-500 ng/mL0.98[4]
HPLC-MS/MSRivaroxaban, Dabigatran, ApixabanHuman Plasma1.0-1000 µg/L> 0.99[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical assays. Below are summarized protocols for the linearity and range determination of Rivaroxaban.

Protocol 1: RP-HPLC Method for Rivaroxaban in Bulk Drug
  • Objective: To determine the linearity of the RP-HPLC method for the quantification of Rivaroxaban in a bulk drug substance.

  • Preparation of Standard Solutions: A stock solution of Rivaroxaban is prepared by dissolving a known amount of the reference standard in a suitable solvent (e.g., methanol) to achieve a concentration of 1000 µg/mL. A series of working standard solutions with concentrations ranging from 5 to 30 µg/mL are prepared by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent C18 column (4.6 mm × 100 mm)

    • Mobile Phase: Methanol and 0.1% formic acid (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: Photodiode Array (PDA) detector at 253 nm

  • Linearity Assessment: Each working standard solution is injected into the HPLC system in triplicate. A calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The linearity is evaluated by calculating the correlation coefficient (r²) of the linear regression analysis. An r² value greater than 0.99 is generally considered acceptable.[1]

Protocol 2: LC-MS/MS Method for Rivaroxaban in Human Plasma
  • Objective: To establish the linearity and range of an LC-MS/MS method for the quantification of Rivaroxaban in human plasma.

  • Preparation of Calibration Standards: A stock solution of Rivaroxaban is prepared in a suitable organic solvent. This stock solution is then used to spike blank human plasma to prepare a series of calibration standards with concentrations ranging from 1 to 600 ng/mL. A deuterated internal standard (e.g., Rivaroxaban-d4) is added to each standard.

  • Sample Preparation: A simple and rapid one-step liquid-liquid extraction is performed on the plasma samples.

  • LC-MS/MS Conditions:

    • LC System: A suitable UPLC or HPLC system.

    • Column: A C18 analytical column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Rivaroxaban and the internal standard are monitored.

  • Linearity and Range Determination: The calibration standards are analyzed, and a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The range of the assay is defined by the lowest and highest concentrations of the calibration standards that meet the acceptance criteria for accuracy and precision. The linearity is assessed by the correlation coefficient of the calibration curve.[2][3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method validation, including linearity and range determination.

experimental_workflow cluster_preparation Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing stock_solution Prepare Stock Solution (Analyte & IS) working_solutions Prepare Working Solutions (Serial Dilutions) stock_solution->working_solutions calibration_standards Spike Blank Matrix (Calibration Standards) working_solutions->calibration_standards qc_samples Prepare Quality Control (QC) Samples working_solutions->qc_samples sample_extraction Sample Extraction (e.g., LLE, SPE, PPT) calibration_standards->sample_extraction qc_samples->sample_extraction instrumental_analysis Instrumental Analysis (LC-MS/MS or HPLC) sample_extraction->instrumental_analysis data_acquisition Data Acquisition & Peak Integration instrumental_analysis->data_acquisition calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) data_acquisition->calibration_curve linearity_assessment Linearity Assessment (Regression Analysis, r²) calibration_curve->linearity_assessment range_determination Determine Assay Range (LLOQ to ULOQ) linearity_assessment->range_determination accuracy_precision Assess Accuracy & Precision range_determination->accuracy_precision

Caption: Bioanalytical method validation workflow.

Conclusion

While specific data for the linearity and range of Rivaroxaban diol metabolite assays are currently lacking in the public domain, the established analytical methods for the parent drug, Rivaroxaban, provide a robust starting point for the development of such an assay. The HPLC and LC-MS/MS methods detailed in this guide offer the necessary sensitivity, specificity, and reproducibility for the quantification of Rivaroxaban and can be adapted for its metabolites. Researchers are encouraged to leverage these methodologies to develop and validate a specific assay for the this compound metabolite to further enhance the understanding of its pharmacokinetic profile and clinical relevance.

References

Assessing the Specificity of Analytical Methods for Rivaroxaban in the Presence of its Diol Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the specificity of analytical methods for the anticoagulant drug Rivaroxaban, particularly in the presence of its diol impurity, is hampered by a lack of publicly available, detailed analytical procedures and validation data. While numerous studies describe methods for the analysis of Rivaroxaban and its process-related impurities and degradation products, specific details regarding the separation from the diol impurity are not readily found in the scientific literature.

This guide aims to provide a framework for such a comparison, outlining the necessary data and experimental protocols. However, due to the current absence of specific methods in the public domain that explicitly detail the separation of Rivaroxaban and its diol impurity, the subsequent sections remain illustrative.

Comparison of Analytical Methods

A direct comparison of analytical methods would require key performance indicators related to specificity. An ideal comparison table would include the following:

Method IDPrincipleColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution between Rivaroxaban and Diol Impurity
Method A RP-HPLCC18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile:Water with modifier1.0250Data not available
Method B UPLC-MSHSS C18 (e.g., 100 x 2.1 mm, 1.8 µm)Gradient of Acetonitrile and Formic Acid in Water0.4MS/MSData not available

Note: The table above is a template. The lack of specific data on the resolution between Rivaroxaban and its diol impurity prevents a factual comparison.

Experimental Protocols

A robust assessment of specificity requires a detailed experimental protocol. The following outlines a general procedure for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is commonly used for the analysis of pharmaceutical compounds.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Rivaroxaban in the presence of its impurities, including the diol impurity.

Materials and Reagents:

  • Rivaroxaban reference standard

  • Rivaroxaban diol impurity reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade buffers and acids/bases for pH adjustment

Chromatographic Conditions (Illustrative):

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: A C18 stationary phase is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Controlled, often at ambient or slightly elevated temperatures.

  • Detection Wavelength: Based on the UV absorbance maximum of Rivaroxaban.

  • Injection Volume: Standardized volume, e.g., 10 µL.

Specificity/Forced Degradation Studies:

To demonstrate specificity, forced degradation studies are essential. This involves subjecting a solution of Rivaroxaban to various stress conditions to induce the formation of degradation products. The diol impurity, if formed under these conditions or spiked into the sample, should be well-resolved from the main Rivaroxaban peak and other impurities.

Stress Conditions:

  • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Heating the solid drug at 105°C for 24 hours.

  • Photolytic Degradation: e.g., Exposing the drug solution to UV light (254 nm) and visible light.

The analysis of these stressed samples by the developed HPLC method would demonstrate its ability to separate Rivaroxaban from any potential degradation products, including the diol impurity.

Visualization of Experimental Workflow

A clear workflow is crucial for reproducibility and understanding the analytical process.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing cluster_results Results and Specificity Assessment prep_std Prepare Rivaroxaban & Diol Impurity Standards hplc HPLC System with C18 Column prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc stress_sample Prepare Forced Degradation Samples stress_sample->hplc run_method Execute Validated HPLC Method hplc->run_method acquire_data Acquire Chromatograms run_method->acquire_data process_data Integrate Peaks and Calculate Resolution acquire_data->process_data assess_specificity Assess Specificity: Baseline Separation of Rivaroxaban and Diol process_data->assess_specificity

Caption: A generalized workflow for assessing the specificity of an HPLC method for Rivaroxaban.

Safety Operating Guide

Proper Disposal of Rivaroxaban Diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Rivaroxaban diol in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Rivaroxaban and its metabolites are recognized as toxic to aquatic life with long-lasting effects, making responsible disposal paramount.[1][2][3]

Summary of Key Safety and Environmental Data

The following table summarizes critical data for this compound, compiled from safety data sheets (SDS) and environmental risk assessments.

ParameterValue / ClassificationSignificanceSource(s)
Acute Toxicity Harmful if swallowed.Indicates the need for careful handling and immediate medical attention upon ingestion.[4]
Environmental Hazard H411: Toxic to aquatic life with long lasting effects.Prohibits disposal down the drain or in regular trash to prevent contamination of waterways.[2][3]
Persistence Slowly degraded in the environment.Highlights the long-term environmental risk if not disposed of correctly.[1]
Bioaccumulation Potential log Pow: 1.5 - 1.71A low log Pow value suggests that bioaccumulation is not expected to be significant.[1]
Disposal Method Approved Waste Disposal Plant / Controlled IncinerationSpecifies the required method of destruction to neutralize the hazardous properties of the chemical.[2][4][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for safely handling and disposing of this compound waste, including pure compound, contaminated materials, and empty containers.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure you are wearing appropriate PPE to minimize exposure risks.

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[6]

  • Lab Coat: A standard lab coat is required. For larger spills, wear fire/flame resistant and impervious clothing.[5]

  • Ventilation: Handle the substance in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[5][6]

Waste Segregation and Collection

Proper segregation is the first step in compliant disposal.

  • Identify Waste Type: Determine if the waste is pure this compound, a diluted solution, or contaminated labware (e.g., pipette tips, wipes, gloves).

  • Use Designated Waste Containers:

    • Place solid this compound waste and contaminated solids into a dedicated, clearly labeled, and sealed hazardous waste container.[5]

    • According to general best practices for pharmaceutical waste, this container should be a black RCRA hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]

  • Contain Spill: Prevent the spill from spreading and ensure it does not enter drains or sewer systems.[5]

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[6]

    • Use spark-proof tools for collection.[5]

    • Place the collected material into a designated hazardous waste container.[5]

    • Clean the affected area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Decontamination: Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous chemical waste.

  • Disposal: After decontamination, the container can be offered for recycling or reconditioning.[5] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, as per institutional guidelines.[5]

Final Disposal Pathway
  • Do Not Discharge to Sewer: Under no circumstances should this compound or its rinsate be discharged into the sewer system.[5] This is prohibited for hazardous pharmaceutical waste.[7]

  • Arrange for Professional Disposal: All collected this compound waste must be disposed of through your institution's EHS-approved hazardous waste management vendor.

  • Method of Destruction: The required method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to manage emissions.[5]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

RivaroxabanDiolDisposal start This compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid 3a. Place in Labeled RCRA Hazardous Waste Container (Black) solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid decontaminate 3c. Triple-Rinse Container empty_container->decontaminate no_sewer CRITICAL: DO NOT DISCHARGE TO SEWER collect_solid->no_sewer collect_liquid->no_sewer collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate manage_container Manage Rinsed Container (Recycle or Puncture & Dispose) decontaminate->manage_container collect_rinsate->collect_liquid ehs_disposal 4. Arrange Pickup via Institutional EHS for Incineration no_sewer->ehs_disposal

Caption: Decision workflow for this compound waste management.

References

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